molecular formula C22H19BF2N2O2 B1192278 BDP 581/591 carboxylic acid

BDP 581/591 carboxylic acid

Cat. No.: B1192278
M. Wt: 392.21
InChI Key: BNURWCMGIJOEAC-KBXRYBNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 581/591 is a fluorophore that can be also used for ROS detection. This is a carboxylic acid dye derivative with a free COOH group.

Properties

Molecular Formula

C22H19BF2N2O2

Molecular Weight

392.21

IUPAC Name

3-(5,5-difluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanoic acid

InChI

InChI=1S/C22H19BF2N2O2/c24-23(25)26-18(9-5-4-8-17-6-2-1-3-7-17)10-12-20(26)16-21-13-11-19(27(21)23)14-15-22(28)29/h1-13,16H,14-15H2,(H,28,29)/b8-4+,9-5+

InChI Key

BNURWCMGIJOEAC-KBXRYBNXSA-N

SMILES

O=C(O)CCC1=[N+]2C(C=C1)=CC3=CC=C(/C=C/C=C/C4=CC=CC=C4)N3[B-](F)2F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDP 581/591 carboxylic acid

Origin of Product

United States

Foundational & Exploratory

BDP 581/591 carboxylic acid excitation emission spectra

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Functionality: High-Performance Labeling & Ratiometric ROS Sensing

Executive Summary

BDP 581/591 carboxylic acid (Boron-dipyrromethene derivative) is a versatile, red-emitting fluorophore distinguished by its dual utility in bioconjugation and oxidative stress monitoring.[1][2][3][4] Unlike standard stable labels (e.g., Cyanine dyes), the BDP 581/591 core contains a conjugated diene system that serves as a specific sensor for Reactive Oxygen Species (ROS).

In its reduced state, the fluorophore emits in the red spectrum (Em ~594 nm). Upon oxidation by peroxyl radicals or peroxynitrite, the conjugation length is truncated, resulting in a pronounced hypsochromic shift to the green spectrum (Em ~520 nm). This monograph details the photophysical properties, bioconjugation protocols for the carboxylic acid form, and the mechanistic basis for its use as a ratiometric ROS sensor.

Part 1: Photophysical Characterization

The BDP 581/591 core exhibits high quantum yield and a relatively small Stokes shift, characteristic of the rigid BODIPY scaffold. Its spectral properties are solvent-insensitive, making it robust for intracellular imaging.[1]

Spectral Data Table
PropertyValueNotes
Excitation Max 585 nmOptimal excitation: 561 nm or 594 nm laser lines.
Emission Max 594 nmDetection: Texas Red / mCherry filter sets.
Extinction Coefficient 104,000 M⁻¹cm⁻¹High brightness for low-abundance targets.
Quantum Yield (Φ) 0.83Measured in ethanol/methanol.
Stokes Shift ~9 nmRequires precise filter sets to minimize crosstalk.
Solubility DMSO, DMF, DCMHydrophobic; requires organic co-solvent for labeling.
Oxidized State (Green) Ex 488 nm / Em 520 nmPost-oxidation spectral phenotype (FITC channel).
The "Diene" Mechanism (ROS Sensitivity)

The defining feature of BDP 581/591 is the butadienyl linker attached to the pyrrole core. This linker extends the conjugation system, pushing the emission into the red.

  • Reduced State: The extended π-system allows low-energy excitation (585 nm).

  • Oxidized State: Attack by ROS (specifically lipid peroxyl radicals, LOO•) cleaves or saturates the diene double bond. This breaks the extended conjugation, reverting the dye to a core BODIPY structure that emits in the green (520 nm).

Part 2: Bioconjugation Methodology

The carboxylic acid form (BDP 581/591-COOH) allows researchers to create custom ROS sensors by conjugating the dye to specific amines (proteins, peptides, or amine-modified lipids).

Activation Chemistry

Since the carboxyl group is non-reactive toward amines, it must be activated in situ using carbodiimide chemistry (EDC/NHS) or uronium salts (HATU/TSTU).

Diagram 1: Conjugation Workflow The following diagram illustrates the critical path for activating and conjugating BDP 581/591 to a target biomolecule.

ConjugationWorkflow Start BDP 581/591 Carboxylic Acid Activation Activation Step (DMSO/DMF) Start->Activation + EDC / NHS (1.2 eq) Intermediate Reactive NHS-Ester Activation->Intermediate 15-30 min RT, Dark Conjugation Nucleophilic Attack (Target Amine) Intermediate->Conjugation + Protein/Peptide (pH 8.3) Purification Purification (Gel Filtration/Dialysis) Conjugation->Purification Remove Excess Dye Final Labeled ROS Sensor Purification->Final QC: Abs Ratio

Caption: Workflow for converting BDP 581/591-COOH into a reactive NHS-ester for amine labeling.

Standard Protocol: Protein Labeling

Reagents:

  • This compound (10 mM in anhydrous DMSO).[2][3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

Step-by-Step:

  • Activation: Mix BDP 581/591 (1 eq), EDC (1.2 eq), and NHS (1.2 eq) in DMSO. Incubate for 30 minutes at room temperature (RT) in the dark. Note: Ensure anhydrous conditions to prevent hydrolysis.

  • Target Prep: Dissolve protein in Conjugation Buffer at 1–5 mg/mL. Ensure buffer is free of primary amines (no Tris or Glycine).

  • Coupling: Add the activated dye solution to the protein. Recommended molar ratio: 5–10x dye excess over protein.

  • Incubation: React for 1 hour at RT or overnight at 4°C with continuous stirring.

  • Purification: Separate unconjugated dye using a Desalting Column (e.g., PD-10) or dialysis against PBS. The hydrophobic dye may stick to some membranes; cellulose acetate is recommended.

  • QC: Measure Absorbance at 280 nm (protein) and 585 nm (dye). Calculate Degree of Labeling (DOL) correcting for A280 dye contribution (CF280 ~0.04).

Part 3: Ratiometric ROS Sensing Application

Once labeled, the conjugate acts as a "smart" probe. Unlike intensity-based probes (e.g., DCFDA) which are prone to concentration artifacts, BDP 581/591 allows for ratiometric analysis.

Mechanism of Action
  • Channel 1 (Reference): Excitation 585 nm / Emission 594 nm.[4][5][6][7] Represents the intact, reduced dye.

  • Channel 2 (Signal): Excitation 488 nm / Emission 520 nm. Represents the oxidized dye.

  • Readout: An increase in the Green/Red ratio indicates oxidative stress.

Diagram 2: Ratiometric Sensing Logic This diagram details the spectral shift mechanism triggered by lipid peroxidation or ROS attack.

ROS_Mechanism Reduced Reduced State (Intact Diene) ROS ROS Attack (LOO• / ONOO-) Reduced->ROS Susceptible Linker RedSpec Emission: 594 nm (Red Channel) Reduced->RedSpec Excitation 581 nm Oxidized Oxidized State (Truncated System) ROS->Oxidized Cleavage of Conjugation GreenSpec Emission: 520 nm (Green Channel) Oxidized->GreenSpec Excitation 488 nm

Caption: Ratiometric shift mechanism: Oxidation cleaves the diene, shifting emission from Red to Green.[3]

Experimental Setup for Imaging
  • Loading: If using the free acid or C11 form, incubate cells (1–5 µM) for 30 mins. If using a protein conjugate, allow for internalization time appropriate to the target.

  • Baseline: Acquire images in both Red (Ex 561/Em 594) and Green (Ex 488/Em 520) channels. The Green channel should be dark initially.

  • Stimulation: Treat cells with ROS inducer (e.g., Cumene Hydroperoxide, 100 µM).

  • Analysis: Compute the pixel-by-pixel ratio:

    
    .
    
    • Note: Pseudo-color the ratio map (Blue=Low ROS, Red=High ROS) for visualization.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Labeling Efficiency Hydrolysis of NHS ester; Buffer pH too low.Use anhydrous DMSO; Ensure pH is 8.3; Use fresh EDC.
High Background (Green) Auto-oxidation of dye; Old stock.Store BDP 581/591 under Argon at -20°C. Check purity via HPLC.
Dye Precipitation High concentration in aqueous buffer.Keep organic solvent (DMSO) <10% in final reaction; Add dye slowly while vortexing.
No Spectral Shift ROS type mismatch.BDP 581/591 is sensitive to peroxyl radicals/peroxynitrite, but less sensitive to superoxide or H₂O₂ directly.[1]

References

  • Drummen, G. P., et al. (2002).[8] C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology and Medicine. Retrieved from [Link]

  • Pap, E. H., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters. Retrieved from [Link]

Sources

BDP 581/591 vs BODIPY 581/591 C11 chemical structure differences

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between BDP 581/591 (the core fluorophore/labeling reagent) and BODIPY 581/591 C11 (the specialized lipid peroxidation sensor).

While both share the same photo-physical engine, their chemical utility is dictated entirely by their functional "tails." Confusing the two can lead to total experimental failure, particularly in ferroptosis and membrane oxidation studies.

Chemical Architecture, Mechanism, and Application Specificity

Executive Summary: The "Anchor" Defines the Function

The nomenclature "581/591" refers to the spectral properties (Excitation/Emission maxima) derived from a specific conjugated system within the BODIPY core.

  • BODIPY 581/591 C11 is a fatty acid analog .[1] It is designed to intercalate into lipid bilayers to sense membrane oxidation.

  • BDP 581/591 (NHS/Azide/Acid) is a bioconjugation reagent . It is designed to label proteins, peptides, or other biomolecules to render them fluorescent or ROS-sensitive.[2] It lacks the lipophilic anchoring required for reliable membrane peroxidation assays.

Chemical Structure Analysis

Both molecules rely on the same core fluorophore, but their substituents dictate their biological localization.

A. The Shared Core (The Engine)
  • Chromophore: 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY).

  • The Sensing Moiety (Critical): A phenyl-butadiene extension attached to the BODIPY core (typically at the 5-position).

    • Function: This conjugated diene system extends the electron delocalization, pushing the emission into the Red (~590 nm).

    • Reactivity: This diene is the specific target for oxidation.

B. The Structural Divergence
FeatureBODIPY 581/591 C11 (Lipid Sensor)BDP 581/591 (Labeling Reagent)
Full Name 4,4-difluoro-5-(4-phenyl-1,3-butadienyl)-4-bora-3a,4a-diaza-s-indacene-3-undecanoic acid BDP 581/591 Carboxylic Acid / NHS Ester / Azide
Functional Tail C11 Fatty Acid Chain (Undecanoic acid)Reactive Handle (NHS, Azide, Alkyne) or short linker
Solubility Highly Lipophilic (DMSO/Ethanol soluble)Amphiphilic/Organic soluble (depends on conjugate)
Localization Spontaneously integrates into Lipid Bilayers Diffuse (unless conjugated); targets specific residues if activated
Primary Use Ratiometric Lipid Peroxidation (Ferroptosis)Fluorescence Polarization, Protein Labeling, ROS-sensing bioconjugates
C. Structural Logic Diagram

The following diagram illustrates the modular nature of these probes.

structure_comparison Core BODIPY Core (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) Sensor Sensing Moiety (Phenyl-Butadiene Diene) *Oxidation Sensitive* Core->Sensor Defines Spectral Shift (Red) Tail_C11 Anchor: C11 Fatty Acid (Undecanoic Acid) *Membrane Targeting* Core->Tail_C11 Tail_BDP Anchor: Reactive Group (NHS / Azide / Carboxyl) *Bioconjugation* Core->Tail_BDP Product_C11 BODIPY 581/591 C11 (Lipid Peroxidation Probe) Sensor->Product_C11 Product_BDP BDP 581/591 Reagent (Labeling Probe) Sensor->Product_BDP Tail_C11->Product_C11 Tail_BDP->Product_BDP

Figure 1: Modular comparison of the C11 sensor versus the BDP labeling reagent. The sensing moiety remains constant, while the anchor determines application.

Mechanism of Action: The Ratiometric Shift

The unique value of the 581/591 series is its ratiometric response to oxidation. This makes it superior to intensity-only probes (like H2DCFDA), as it is less susceptible to artifacts from dye loading concentration or optical path length.

  • Reduced State (Native):

    • The phenyl-butadiene tail is intact.

    • Extended conjugation allows low-energy excitation/emission.

    • Ex/Em: 581 nm / 591 nm (Red Fluorescence ).[3]

  • Oxidation Event:

    • Reactive Oxygen Species (specifically peroxyl radicals, ROO•) attack the butadienyl double bonds.[4]

    • This breaks the conjugation between the phenyl ring and the BODIPY core.

  • Oxidized State:

    • The molecule effectively becomes a standard BODIPY dye (similar to BODIPY FL) with a shorter conjugated system.

    • Ex/Em: ~488-500 nm / ~510 nm (Green Fluorescence ).

Mechanism Diagram

mechanism State_Red Reduced State (Intact) Ex: 581nm | Em: 591nm (RED) Extended Conjugation ROS ROS Attack (Peroxyl Radicals / ROO•) State_Red->ROS Exposure Reaction Oxidative Cleavage of Phenyl-Butadiene Linker ROS->Reaction State_Green Oxidized State (Cleaved) Ex: 500nm | Em: 510nm (GREEN) Shortened Conjugation Reaction->State_Green Irreversible Shift

Figure 2: The irreversible oxidative shift from red to green fluorescence upon exposure to lipid radicals.

Experimental Protocol: Lipid Peroxidation Assay (C11)

This protocol is specific for BODIPY 581/591 C11 in adherent cell lines (e.g., for Ferroptosis detection).

Reagents
  • Probe: BODIPY™ 581/591 C11 (Thermo Fisher D3861 or equivalent).

  • Solvent: Anhydrous DMSO.[4]

  • Buffer: HBSS or phenol-red free media.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 1 mg of C11-BODIPY in DMSO to create a 10 mM stock solution.

    • Storage: Aliquot and store at -20°C, desiccated, protected from light. Avoid freeze-thaw cycles.

  • Staining:

    • Dilute stock to a working concentration of 2–5 µM in warm HBSS/media.

    • Incubate cells for 30 minutes at 37°C.

    • Note: Do not exceed 30 mins significantly, as the probe may internalize into lysosomes/droplets, complicating membrane analysis.

  • Washing:

    • Wash cells 2x with HBSS to remove excess extracellular dye.

    • Critical: This reduces background noise.

  • Induction (Optional):

    • Treat cells with ferroptosis inducers (e.g., Erastin, RSL3) after or during staining depending on the kinetics. For long treatments, pulse-stain at the end of the experiment.

  • Imaging/Analysis:

    • Channel 1 (Reduced): Ex 561/581 nm -> Em 590-610 nm (Red).

    • Channel 2 (Oxidized): Ex 488 nm -> Em 510-530 nm (Green).

    • Data Processing: Calculate the Ratio:

      
       or simply 
      
      
      
      .
Ratiometric Workflow Diagram

workflow Step1 1. Prepare Stock 10mM in DMSO Step2 2. Label Cells 2-5 µM C11-BODIPY 30 min @ 37°C Step1->Step2 Step3 3. Wash 2x with HBSS Step2->Step3 Step4 4. Acquire Data Dual Excitation Step3->Step4 Data1 Ch1: Ex 561 -> Em 591 (Red) (Non-Oxidized Lipids) Step4->Data1 Data2 Ch2: Ex 488 -> Em 510 (Green) (Peroxidized Lipids) Step4->Data2 Result Calculate Ratio High Green/Red = Ferroptosis Data1->Result Data2->Result

Figure 3: Standard workflow for ratiometric analysis of lipid peroxidation.

Comparison Table: Physical Properties

PropertyBODIPY 581/591 C11BDP 581/591 (NHS Ester)
CAS Number 217075-36-0654651-21-5
Molecular Weight ~504.4 g/mol ~489.3 g/mol
Solubility DMSO, Ethanol, MethanolDMSO, DMF, DCM
Membrane Permeability High (Lipophilic Tail)Low/Variable (Depends on conjugate)
Oxidation Sensitivity Yes (Phenyl-butadiene)Yes (Phenyl-butadiene)
Key Application Live Cell Lipid Peroxidation Protein Labeling / FP Assays

Troubleshooting & Pitfalls

  • Photo-oxidation: The phenyl-butadiene moiety is sensitive to light. High-intensity laser scanning (confocal) can artificially oxidize the probe, turning it green.

    • Solution: Use the lowest possible laser power and minimize dwell time. Perform "no-stain" and "no-treatment" controls.

  • Wrong Probe Selection: Using BDP 581/591 NHS ester on cells will not result in membrane staining. It will hydrolyze or label random surface amines, failing to report lipid peroxidation accurately.

  • Signal Bleed-through: The red form (591 nm) has minimal emission in the green channel, but the oxidized green form can have broad tails. Always use proper filter sets (530/30 for Green, 590/35 for Red).

References

  • Pap, E. H., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters. Available at: [Link]

  • Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology.[1] Free Radical Biology and Medicine. Available at: [Link]

Sources

Solubilization of BDP 581/591 Carboxylic Acid in DMSO and DMF: A Practical Guide for Optimal Performance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

BDP 581/591 carboxylic acid is a versatile fluorophore from the borondipyrromethene (BODIPY) class of dyes, noted for its sharp excitation and emission peaks, high fluorescence quantum yield, and utility in applications such as reactive oxygen species (ROS) detection.[1][2] Achieving complete and stable solubilization of this lipophilic dye is a critical first step for the success of subsequent experiments. This guide provides an in-depth examination of the solubility of this compound in two common aprotic polar solvents, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). We will move beyond simple statements of solubility to provide field-proven protocols, explain the causality behind experimental choices, and offer troubleshooting advice to ensure researchers can harness the full potential of this powerful fluorescent tool.

Introduction: The Critical Importance of Solvent Selection and Proper Dissolution

The BODIPY dye family, to which BDP 581/591 belongs, is renowned for its excellent photophysical properties, including high molar extinction coefficients and environment-independent fluorescence quantum yields.[3] However, the core BODIPY structure is hydrophobic, which dictates its solubility profile.[4][5] While this characteristic is advantageous for membrane and lipid-related studies, it necessitates careful selection of an appropriate organic solvent for preparing concentrated stock solutions.

DMSO and DMF are highly effective polar aprotic solvents capable of dissolving a wide range of organic molecules, including this compound. The choice between them often depends on downstream application compatibility, such as cell toxicity considerations or reaction chemistry. Improper solubilization can lead to the formation of micro-aggregates, which can cause fluorescence quenching, inaccurate quantification, and inconsistent experimental results.[] This guide is designed to provide a robust framework for preparing stable, high-concentration stock solutions of this compound, ensuring reproducibility and accuracy in your research.

Physicochemical & Spectral Properties of this compound

A foundational understanding of the dye's properties is essential before proceeding to solubilization protocols. These parameters are critical for calculating concentrations and configuring instrumentation for fluorescence-based assays.

PropertyValueSource(s)
Molecular Formula C₂₂H₁₉N₂BF₂O₂[2]
Molecular Weight 392.21 g/mol [1][2]
Appearance Dark powder[1][2]
Excitation Maximum (λex) 585 nm[2][7]
Emission Maximum (λem) 594 nm[2][7]
Molar Extinction Coefficient (ε) 104,000 M⁻¹cm⁻¹[2][7]
Fluorescence Quantum Yield (Φ) 0.83[2][7]
Purity ≥95% (¹H NMR, HPLC-MS)[2][7]
Chemical Structure of this compound

The structure below illustrates the core BODIPY fluorophore with the carboxylic acid functional group, which is the basis for its chemical properties and solubility characteristics.

Caption: Standardized workflow for preparing BDP dye stock solutions.

Protocol 1: Preparation of 100 mM Stock Solution in DMSO

This protocol is based on a validated method for preparing a high-concentration stock. [8] Materials:

  • This compound (e.g., 1 mg vial)

  • Anhydrous dimethyl sulfoxide (DMSO, high purity, e.g., ≤0.005% water)

  • Microcentrifuge tubes (low protein binding, amber or wrapped in foil)

  • Calibrated precision balance

  • Calibrated micropipettes

  • Vortex mixer

  • (Optional) Bath sonicator

Methodology:

  • Pre-equilibration: Allow the vial of this compound to warm to room temperature for at least 20 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic dye powder.

  • Weighing: For the highest accuracy, weigh the desired amount of dye (e.g., 1.0 mg) in a tared, appropriate vial. Alternatively, if using a pre-weighed 1 mg vial, proceed directly to the next step.

  • Solvent Addition: To prepare a 100 mM stock solution from 1 mg of dye (MW 392.21), calculate the required volume of DMSO: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 392.21 g/mol ) / 0.1 mol/L * 1,000,000 µL/L ≈ 25.5 µL Carefully add 25.5 µL of anhydrous DMSO to the vial containing 1 mg of the dye.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 2-3 minutes. The causality here is to provide sufficient mechanical energy to break up the powder and facilitate solvent interaction.

  • Verification: Visually inspect the solution against a bright background to ensure that no solid particles remain. If particulates are visible, sonicate the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break down stubborn aggregates.

  • Storage: Once fully dissolved, divide the stock solution into smaller, single-use aliquots in amber or foil-wrapped microcentrifuge tubes. Store at -20°C. [1][9]This aliquotting strategy is trustworthy as it minimizes repeated freeze-thaw cycles, which can degrade the dye and introduce moisture.

Protocol 2: Preparation of a Stock Solution in DMF

While a specific maximum concentration is not cited, the "good" solubility allows for a similar approach. A conservative and commonly used concentration for BODIPY dyes is 1-10 mM. We will detail the preparation of a 10 mM stock.

Materials:

  • This compound

  • Anhydrous dimethylformamide (DMF, high purity)

  • (All other materials as listed in Protocol 1)

Methodology:

  • Pre-equilibration: As in the DMSO protocol, allow the vial of dye to reach room temperature before opening to prevent moisture contamination.

  • Solvent Addition: To prepare a 10 mM stock solution from 1 mg of dye (MW 392.21), calculate the required volume of DMF: Volume (µL) = (0.001 g / 392.21 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 255 µL Add 255 µL of anhydrous DMF to the vial containing 1 mg of the dye.

  • Dissolution: Cap the vial and vortex for 2-3 minutes. As with DMSO, if any solid material persists, use a bath sonicator for 5-10 minutes.

  • Verification and Storage: Visually confirm complete dissolution. Aliquot the solution into appropriate light-protected, low-binding tubes and store at -20°C. [1][9]

Best Practices, Stability, and Troubleshooting

  • Solvent Quality: The use of anhydrous, high-purity DMSO or DMF is non-negotiable. Water is a poor solvent for most BODIPY dyes and its presence can lead to precipitation and hydrolysis over time. [4]* Light Exposure: BODIPY dyes are susceptible to photobleaching. [3]All steps, from weighing to storage and handling of the final solution, should be performed with minimal exposure to light. Use amber vials and wrap tubes in aluminum foil.

  • Storage Conditions: Store stock solutions at -20°C or below, desiccated. [1][7]When properly prepared and stored, DMSO stock solutions of related BODIPY compounds are reported to be stable for at least one month, and often longer. [10][11]* Troubleshooting - Precipitate Formation: If a precipitate is observed in a stock solution upon thawing, it may be due to moisture contamination or exceeding the solubility limit at a lower temperature. First, ensure the solution is at room temperature. Gentle warming in a 37°C water bath for a few minutes, followed by vortexing or sonication, can often redissolve the precipitate. If the issue persists, the stock may need to be remade with fresh anhydrous solvent.

Conclusion

This compound exhibits excellent solubility in both DMSO and DMF, enabling the preparation of concentrated stock solutions essential for a wide range of research applications. A validated concentration of 100 mM is achievable in DMSO, providing a reliable standard for researchers. [8]By adhering to the detailed protocols and best practices outlined in this guide—emphasizing the use of anhydrous solvents, protection from light, and proper storage—scientists can ensure the preparation of stable, reliable, and highly performant fluorescent dye solutions, thereby enhancing the accuracy and reproducibility of their experimental outcomes.

References

Sources

Mechanistic Principles and Ratiometric Quantification of Lipid Peroxidation using BDP 581/591

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the operational mechanism, physicochemical properties, and experimental protocols for BDP 581/591 (synonymous with C11-BODIPY⁵⁸¹/⁵⁹¹). Unlike generic ROS probes (e.g., DCFDA) that provide qualitative intensity-based readouts, BDP 581/591 is a ratiometric sensor specifically engineered to detect lipid peroxidation in cellular membranes.

Its utility lies in its unique spectral shift upon oxidation: transitioning from red fluorescence (non-oxidized) to green fluorescence (oxidized).[1][2] This shift allows for self-referencing quantification, eliminating artifacts caused by uneven dye loading, cell thickness, or photobleaching.

Part 1: The Photophysical & Chemical Core

Structural Architecture

The BDP 581/591 fluorophore is a lipophilic analog of the BODIPY (Boron-Dipyrromethene) core. Its specificity for lipid peroxidation is derived from its chemical structure, which consists of two distinct segments:

  • The Fluorophore Core (BODIPY): A rigid, planar structure responsible for high quantum yield and photostability.

  • The Reactive Linker (Butadienyl Moiety): A polyunsaturated, conjugated diene system containing a phenyl group. This linker extends the

    
    -electron conjugation of the fluorophore.
    
The Mechanism of Spectral Shift

The "sensing" capability of BDP 581/591 is strictly controlled by the length of its conjugated


-electron system.
  • Reduced State (Native): The butadienyl linker is intact. The extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in excitation/emission in the Red region (Ex: 581 nm / Em: 591 nm).

  • Oxidized State: Upon interaction with lipid peroxyl radicals (

    
    ), the butadienyl double bonds are attacked. This oxidation cleaves or saturates the linker, effectively shortening the conjugated 
    
    
    
    -system. The shorter conjugation increases the energy gap, shifting the fluorescence to the Green region (Ex: ~500 nm / Em: 510 nm).
Mechanistic Pathway Diagram

The following diagram illustrates the causality between ROS attack and the resulting spectral shift.

BDP_Mechanism cluster_0 Spectral Shift Mechanism Reduced Reduced BDP 581/591 (Intact Conjugation) Transition Radical Attack on Butadienyl Linker Reduced->Transition Exposure to ROS Emission_Red Emission: ~591 nm (RED) Reduced->Emission_Red ROS Lipid Peroxyl Radical (LOO•) ROS->Transition Oxidized Oxidized BDP Product (Shortened Conjugation) Transition->Oxidized Cleavage of Conjugation Emission_Green Emission: ~510 nm (GREEN) Oxidized->Emission_Green

Figure 1: Mechanistic pathway of BDP 581/591 oxidation.[3][4] The attack by lipid peroxyl radicals shortens the conjugated system, causing a hypsochromic (blue) shift.

Part 2: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol includes built-in controls. The ratiometric nature of the probe requires dual-channel acquisition.

Reagent Preparation
ReagentStock Conc.[2][3]SolventStorageStability
BDP 581/591 2 mM - 10 mMAnhydrous DMSO-20°C (Dark)High (avoid moisture)
Cumene Hydroperoxide 100 mMEthanol4°CPositive Control Inducer

-Tocopherol
100 mMEthanol4°CNegative Control (Antioxidant)
Staining and Treatment Workflow

Critical Note: BDP 581/591 is sensitive to oxidation by ambient light. Perform all steps in low light.

  • Seeding: Seed cells (adherent or suspension) to reach 70-80% confluency.

  • Pulse Labeling:

    • Wash cells 1x with HBSS or PBS.

    • Incubate with 2 µM - 5 µM BDP 581/591 in serum-free media/HBSS for 30 minutes at 37°C.

    • Why serum-free? Serum proteins can bind lipophilic dyes, reducing effective loading concentration.

  • Washing: Remove loading buffer and wash 2x with PBS to remove excess extracellular dye.

  • Induction (Experimental):

    • Apply treatment (e.g., drug candidate, ferroptosis inducer like Erastin or RSL3).[5]

    • Positive Control: Treat with 100 µM Cumene Hydroperoxide (1-2 hours).

    • Negative Control: Pre-treat with 50 µM

      
      -Tocopherol (2 hours) prior to induction.
      
  • Imaging/Acquisition: Acquire data immediately. Do not fix cells (fixation alters membrane lipids and dye localization).

Experimental Workflow Diagram

Workflow Start Cell Seeding (70% Confluency) Stain Pulse Labeling 2-5 µM BDP 581/591 30 min @ 37°C (Dark) Start->Stain Wash Wash 2x PBS (Remove Extracellular Dye) Stain->Wash Split Split Conditions Wash->Split Exp Experimental Group (Drug/Stimulus) Split->Exp Pos Positive Control (Cumene Hydroperoxide) Split->Pos Neg Negative Control (α-Tocopherol + Inducer) Split->Neg Acquire Dual-Channel Acquisition Ex 488 (Green) & Ex 561 (Red) Exp->Acquire Pos->Acquire Neg->Acquire Analyze Ratiometric Analysis (Green / Red Intensity) Acquire->Analyze

Figure 2: Step-by-step experimental workflow for ratiometric ROS detection.

Part 3: Data Analysis & Ratiometric Calculation

The power of BDP 581/591 is the Ratio (


) , which normalizes the signal.
Acquisition Settings[3]
  • Channel 1 (Oxidized): Excitation 488 nm / Emission 510–540 nm (FITC/GFP settings).

  • Channel 2 (Reduced): Excitation 561 nm (or 543 nm) / Emission 590–620 nm (RFP/Texas Red settings).

Calculation

For every pixel (microscopy) or cell (flow cytometry), calculate the ratio:



  • High

    
     Value:  Indicates high lipid peroxidation (Ferroptosis/Oxidative Stress).
    
  • Low

    
     Value:  Indicates healthy membrane lipids.
    

Note: In some high-throughput setups, the formula


 is used to normalize the output between 0 and 1.

Part 4: Applications & Limitations

Comparison with Other Probes
FeatureBDP 581/591 (C11-BODIPY)DCFDA / CellROXDHE (Dihydroethidium)
Target Lipid Peroxyl Radicals General ROS (

, OH•)
Superoxide (

)
Localization Lipid MembranesCytosolNucleus / Cytosol
Readout Ratiometric (Shift) Intensity OnlyIntensity (some shift)
Reversibility IrreversibleIrreversibleIrreversible
Main Use Ferroptosis, Membrane damageGeneral Oxidative StressMitochondrial Stress
Troubleshooting
  • Signal Bleed-through: The reduced form (Red) has a broad tail. Ensure distinct bandpass filters are used. If using confocal, use sequential scanning to prevent 488 nm excitation from bleeding into the red channel.

  • Dye Aggregation: At >5 µM, the dye may aggregate in the membrane, causing self-quenching. Stick to 1-2 µM for microscopy.

  • Photo-oxidation: The probe itself is oxidizable by light. Limit laser power and exposure time.

References

  • Drummen, G. P., et al. (2002). "C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology."[6][7] Free Radical Biology and Medicine, 33(4), 473–490.[6][7]

  • Pap, E. H., et al. (1999). "Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591)." FEBS Letters, 453(3), 278–282.

  • Thermo Fisher Scientific. "BODIPY™ 581/591 C11 (Lipid Peroxidation Sensor) Product Information."

  • Lumiprobe. "BDP 581/591 dye for detection and monitoring of cellular oxidative stress."

  • Martinez, A. M., et al. (2020). "Detection of Ferroptosis by BODIPY™ 581/591 C11."[7][8] Springer Protocols.

Sources

Technical Guide: Ratiometric Analysis of Lipid Peroxidation via BDP 581/591

[1][2]

Executive Summary

BDP 581/591 (functionally synonymous with C11-BODIPY™ 581/591) is the industry-standard fluorescent probe for indexing lipid peroxidation in live cells.[1] Unlike generic ROS sensors (e.g., H2DCFDA) that measure cytosolic oxidative stress, BDP 581/591 is lipophilic. It intercalates into cellular membranes, detecting the specific peroxidation of polyunsaturated fatty acids (PUFAs)—the hallmark of Ferroptosis .[2]

Its core value lies in its ratiometric behavior . Upon oxidation, the emission spectrum shifts from Red (~590 nm) to Green (~520 nm). By calculating the ratio of Green/Red fluorescence, researchers can quantify lipid peroxidation independent of dye loading efficiency, cell thickness, or mitochondrial variance.

Mechanistic Principles

The Fluorescence Shift

The BDP 581/591 fluorophore contains a polyunsaturated butadienyl linker that conjugates the BODIPY core to a phenyl group. This extended conjugation system is responsible for the red fluorescence (591 nm) in the reduced state.

When the probe encounters lipid hydroperoxyl radicals (LOO•) within the membrane:

  • The radical attacks the butadienyl double bond.

  • The conjugation system is interrupted and shortened.

  • Result: The fluorescence emission undergoes a hypsochromic (blue) shift to ~520 nm.

Note: The probe is sensitive to peroxyl radicals and peroxynitrite but relatively insensitive to superoxide, nitric oxide, or hydroperoxides per se (unless catalyzed by iron, i.e., the Fenton reaction).

Mechanistic Pathway Diagram[3]

BDP_MechanismReducedReduced BDP 581/591(Intact Butadienyl Linker)ReactionOxidative Attack(Conjugation Loss)Reduced->ReactionROSLipid Peroxyl Radical(LOO•)ROS->ReactionOxidizedOxidized BDP(Shortened System)Reaction->OxidizedHypsochromic Shift(591nm -> 520nm)

Figure 1: Mechanistic pathway of BDP 581/591 oxidation. The loss of conjugation shifts emission from Red to Green.

Spectral Characteristics & Filter Configuration

Correct instrumentation setup is critical for ratiometric success. You must capture both channels simultaneously or sequentially.

Table 1: Spectral Properties
StateExcitation Peak (nm)Emission Peak (nm)Flow Cytometry LaserMicroscopy Filter
Reduced (Intact) 581591561 nm (Yellow-Green)Texas Red / RFP
Oxidized (Peroxidized) 500520488 nm (Blue)FITC / GFP

Critical Setup Note: While the oxidized form is optimally excited at ~500 nm, the 488 nm laser on standard flow cytometers excites it efficiently. The reduced form is best excited by a 561 nm laser.

  • Dual Laser Systems (Preferred): Use 488 nm for Green channel and 561 nm for Red channel.

  • Single Laser Systems (488 nm only): 488 nm can excite the reduced form (albeit with lower efficiency), allowing detection in the PE/Red channel. However, spectral compensation becomes more difficult. Dual laser is strongly recommended. [1]

Experimental Protocols

Protocol A: Flow Cytometry (High Throughput)

Best for: Population-level statistics, EC50 determination of ferroptosis inducers.[1]

Reagents:

  • BDP 581/591 (Stock: 2 mM in DMSO).

  • HBSS (Hanks' Balanced Salt Solution) or PBS (Serum-free).[1]

  • Positive Control: Cumene Hydroperoxide (CuOOH) [100 µM] or Erastin [10 µM].[1]

  • Negative Control: Ferrostatin-1 (Fer-1) [1 µM] + Inducer.[1]

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., HT-1080 or MEFs) to reach 70-80% confluency.

  • Treatment: Treat cells with experimental compounds (e.g., RSL3, Erastin) for the desired time (typically 2-24 hours).[1]

    • Self-Validation: Always include a "Fer-1 + Inducer" well.[1] If the shift is not prevented by Fer-1, it is not ferroptosis.[1]

  • Staining Solution Prep: Dilute BDP 581/591 stock into warm, serum-free HBSS to a final concentration of 2 µM .

    • Why Serum-Free? Albumin and other serum proteins can bind the lipophilic dye, extracting it from the membrane and reducing signal-to-noise ratio.[1]

  • Staining:

    • Wash cells 1x with HBSS.

    • Add Staining Solution.[3] Incubate for 30 minutes at 37°C .

  • Harvest:

    • Trypsinize cells (if adherent).

    • Resuspend in fresh HBSS/PBS containing 1% BSA (to maintain viability during acquisition) or keep in serum-free buffer if analyzing immediately.[1]

  • Acquisition:

    • Channel 1 (Oxidized): Ex 488 nm / Em 530/30 (FITC).[1]

    • Channel 2 (Reduced): Ex 561 nm / Em 585/40 (PE/Texas Red).[1]

    • Collect at least 10,000 events.[4]

Protocol B: Confocal Microscopy (Spatial Analysis)

Best for: Visualizing membrane localization and heterogeneity.[1]

  • Culture: Grow cells on glass-bottom dishes (poly-D-lysine coated if necessary).

  • Stain First (Optional but Recommended): Unlike flow cytometry, staining before severe ferroptosis induction can prevent dye leakage in dying cells, though post-treatment staining is standard.[1]

    • Standard: Treat -> Wash -> Stain (2 µM, 30 min, Serum-free) -> Wash -> Image.[1]

  • Live Imaging: Do not fix cells. Fixation (paraformaldehyde) extracts lipids and the dye, destroying the signal.

  • Settings:

    • Track 1: Ex 488 / Em 500-540 (Green).[1]

    • Track 2: Ex 561 / Em 570-620 (Red).[1]

    • Use sequential scanning to avoid bleed-through.[1]

Experimental Workflow Diagram

BDP_WorkflowSeed1. Seed Cells(70% Confluency)Treat2. Treatment(Inducer +/- Ferrostatin-1)Seed->TreatWash13. Wash (HBSS)Remove SerumTreat->Wash1Stain4. Stain2 µM BDP 581/59130 min @ 37°CWash1->StainWash25. Wash x2(HBSS)Stain->Wash2Acquire6. Data Acquisition(Flow or Confocal)Wash2->Acquire

Figure 2: Optimized experimental workflow for BDP 581/591 staining.[1] Note the critical wash steps to remove serum.

Data Analysis & Interpretation

The Ratiometric Calculation

Raw intensity values can be misleading due to variations in cell size or dye uptake. You must convert raw signals into a ratio.

The Standard Ratio:

1

The Normalized Ratio (Preferred for Flow Cytometry):

1
  • Interpretation: A shift from a low fraction (e.g., 0.[1]1) to a high fraction (e.g., 0.6) indicates significant lipid peroxidation.

Troubleshooting Guide
IssueProbable CauseSolution
No Green Signal in Positive Control Dye Oxidation/DegradationStore stock at -20°C under argon. Avoid freeze-thaw.[1] Use fresh CuOOH.
High Background (Green) in Control Photo-oxidationBDP is light-sensitive.[1] Keep samples in dark. Reduce laser power.
Low Signal Intensity Serum InterferenceEnsure staining is done in serum-free HBSS or PBS.[1]
Dye Leaking Cell Death (Late Stage)Analyze cells earlier.[1] Once membrane integrity is lost (PI positive), BDP leaks out.

References

  • Drummen, G. P., et al. (2002). "C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology."[1][5] Free Radical Biology and Medicine.

  • Thermo Fisher Scientific. "Image-iT™ Lipid Peroxidation Kit Protocol."[1] ThermoFisher.com.

  • Cayman Chemical. "C11-BODIPY (581/591) Product Information & Protocol." CaymanChem.com.

  • Lumiprobe. "BDP 581/591 NHS ester: General Properties and Spectral Data." Lumiprobe.com.

  • Kahn-Kirby, A. H., et al. (2019). "Targeting ferroptosis: A novel therapeutic strategy for the treatment of mitochondrial disease."[1] Cell Chemical Biology. (Demonstrates ratiometric usage in drug development).

stability of BDP 581/591 carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aqueous Stability of BDP 581/591 Carboxylic Acid

Abstract

BDP 581/591, a member of the boron-dipyrromethene (BODIPY) family of fluorophores, is distinguished by its high fluorescence quantum yield, exceptional photostability, and a unique sensitivity to reactive oxygen species (ROS).[][2] The addition of a carboxylic acid moiety to the BDP 581/591 core aims to improve its utility in biological applications by increasing aqueous solubility and providing a covalent attachment point for biomolecules.[][3] However, like many BODIPY dyes, its stability in aqueous buffers is not absolute and is influenced by a range of physicochemical factors. The inherent hydrophobicity of the core structure can lead to aggregation and fluorescence quenching in aqueous environments.[][5] This guide provides a comprehensive analysis of the factors governing the stability of this compound in aqueous solutions. We will explore the theoretical underpinnings of its stability, detail potential degradation pathways, and provide robust, self-validating experimental protocols for researchers to empirically assess its performance under their specific application conditions. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep, practical understanding of its behavior in aqueous media.

Introduction to this compound

BODIPY dyes are a class of fluorescent probes built upon the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core.[] They are renowned for their exceptional photophysical properties, including:

  • High Molar Extinction Coefficients and Fluorescence Quantum Yields: Resulting in extremely bright fluorescent signals.[][6]

  • Sharp Excitation and Emission Peaks: Which helps in minimizing spectral overlap in multiplexing applications.[]

  • Relative Insensitivity to Environmental Polarity and pH: The fluorescence of the core chromophore is generally stable across a range of conditions.[7][8]

The BDP 581/591 variant is characterized by its absorption and emission maxima at approximately 581 nm and 591 nm, respectively, placing it in the orange-red region of the visible spectrum.[8] A key feature of its chemical structure is a polyunsaturated butadienyl system, which makes the molecule susceptible to oxidation by reactive oxygen species (ROS).[2][9][10] This property is a double-edged sword: while it allows the dye to be used as a sensor for oxidative stress, it also represents a primary pathway for its chemical degradation.[10][11]

The "carboxylic acid" functional group (–COOH) is a critical modification. It serves two primary purposes:

  • Enhanced Aqueous Solubility: The polar carboxyl group improves solubility in aqueous buffers compared to the unmodified, highly hydrophobic BODIPY core.[3]

  • Conjugation Handle: The carboxylic acid can be activated (e.g., as an NHS ester) to form stable amide bonds with primary amines on proteins, peptides, and other biomolecules.[12]

The Challenge of Aqueous Stability for BODIPY Dyes

Despite modifications to improve solubility, the core of BDP 581/591 remains significantly hydrophobic. This presents two major challenges when working in aqueous buffers.

  • Aggregation-Caused Quenching (ACQ): At higher concentrations in aqueous media, the hydrophobic dye molecules can aggregate to minimize their contact with water. This aggregation often leads to self-quenching of the fluorescence signal, reducing the overall brightness and potentially leading to erroneous data interpretation.[][5]

  • Chemical Degradation: The dye's stability can be compromised by several factors prevalent in experimental settings.

    • Photobleaching: Prolonged exposure to high-intensity light can lead to irreversible photochemical destruction of the fluorophore, resulting in a loss of signal.[][13]

    • Oxidation: As previously mentioned, the diene system in BDP 581/591 is particularly prone to attack by ROS, which can be present in cell culture media or generated by other experimental components.[9][10]

    • Hydrolysis: While the core is generally stable, functional groups like NHS esters used for conjugation are highly susceptible to hydrolysis in aqueous buffers, which is a critical consideration for labeling protocols.

Key Factors Influencing Stability

The stability of a this compound solution is a multifactorial issue. Researchers must consider the interplay of the following variables.

  • pH: The BODIPY core is generally stable across a wide pH range. However, extreme pH values can affect stability. Some BODIPY derivatives are intentionally designed with pH-sensitive groups, but for BDP 581/591, the primary concern is the protonation state of the carboxylic acid, which influences its solubility and reactivity.[14]

  • Buffer Composition: The choice of buffer can impact dye stability. Phosphate-buffered saline (PBS) is common, but researchers should be aware that some buffer components can interact with fluorescent dyes.[15] It is crucial to empirically test stability in the specific buffer system used for the final application.

  • Temperature: Elevated temperatures can accelerate chemical degradation.[] For long-term storage, the dye, both in solid form and in organic stock solutions, should be kept at -20°C or below.[16] Aqueous working solutions are typically less stable and should be prepared fresh.

  • Light Exposure: As with most fluorophores, minimizing exposure to ambient and excitation light is critical to prevent photobleaching.[13] Experiments should be conducted in low-light conditions, and samples should be protected from light during incubation and storage.

  • Reactive Oxygen Species (ROS): Given the known sensitivity of BDP 581/591, the presence of even trace amounts of ROS can lead to significant degradation.[2] This is particularly important in live-cell imaging, where cellular metabolic processes can generate ROS.

Experimental Design for Assessing Aqueous Stability

To ensure reliable and reproducible results, researchers must validate the stability of this compound under their specific experimental conditions. The following section provides a framework and detailed protocols for a comprehensive stability assessment.

A high-level overview of the stability assessment workflow is presented below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interp Interpretation prep_stock Prepare High-Concentration Stock in DMSO/DMF prep_work Dilute Stock into Aqueous Test Buffers prep_stock->prep_work incubate Incubate Samples (Time-course, Varied Conditions: Temp, Light, pH) prep_work->incubate sampling Collect Aliquots at Time Points incubate->sampling uv_vis UV-Vis Spectrophotometry (Absorbance) sampling->uv_vis fluor Fluorometry (Intensity & Spectrum) sampling->fluor hplc HPLC-MS (Purity & Degradants) sampling->hplc interpret Analyze Data & Determine Stability Profile uv_vis->interpret fluor->interpret hplc->interpret

Figure 1: Overall workflow for assessing the stability of this compound.
Protocol 1: Preparation of Stock and Working Solutions

Causality: The hydrophobic nature of BDP 581/591 necessitates dissolution in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[8][17] This stock is then diluted into aqueous buffers to minimize the final concentration of the organic solvent, which could otherwise perturb biological systems.

Methodology:

  • Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Stock Solution: Add a precise volume of high-quality, anhydrous DMSO or DMF to the vial to create a stock solution of known concentration (e.g., 1-10 mM). Vortex thoroughly until all solid is dissolved.

  • Storage of Stock: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.[16] Avoid repeated freeze-thaw cycles.

  • Working Solution: Immediately before use, dilute the stock solution into the desired aqueous buffer (e.g., PBS, Tris-HCl, HEPES) to the final working concentration (typically in the µM range). Vortex gently to mix. Note: Always add the stock solution to the buffer, not the other way around, to prevent precipitation.

Protocol 2: Kinetic Stability Study

Causality: This protocol establishes a time-course experiment to monitor the dye's degradation under various conditions. By systematically varying factors like temperature and light, one can isolate their specific impact on stability. Including controls is essential for a self-validating system.

G cluster_conditions Incubation Conditions (Parallel Sets) cluster_sampling Sampling & Analysis start Prepare Working Solutions in Test Buffers (pH 5, 7.4, 9) cond1 Condition 1: 37°C, Ambient Light start->cond1 cond2 Condition 2: 37°C, Dark start->cond2 cond3 Condition 3: 4°C, Dark (Control) start->cond3 t0 T = 0 hr t1 T = 1 hr t0->t1 t4 T = 4 hr t1->t4 t24 T = 24 hr t4->t24 analyze For each time point, analyze aliquot via: - UV-Vis - Fluorometry - HPLC-MS t24->analyze

Figure 2: Experimental workflow for the kinetic stability study.

Methodology:

  • Setup: Prepare multiple identical sets of the this compound working solution in the buffers to be tested (e.g., 50 mM Citrate pH 5.0, 50 mM PBS pH 7.4, 50 mM Tris pH 9.0).

  • Time Zero (T=0): Immediately after preparation, take an aliquot from each solution and perform the analytical measurements described in Protocol 3. This is your baseline.

  • Incubation: Incubate the remaining solutions under the desired test conditions. Recommended test conditions include:

    • Condition A (Simulated Use): 37°C with ambient light exposure.

    • Condition B (Thermal Stress): 37°C, completely protected from light.

    • Condition C (Control): 4°C, completely protected from light.

  • Time Points: At regular intervals (e.g., 1, 4, 8, 24 hours), remove an aliquot from each condition for analysis.

  • Analysis: Analyze each aliquot promptly using the methods in Protocol 3.

Protocol 3: Analytical Methods for Monitoring Stability

Causality: A multi-pronged analytical approach provides a comprehensive view of stability. Spectrophotometry and fluorometry detect changes in the bulk properties of the solution, while HPLC provides specific information about the purity and the emergence of degradation products.

Methodology:

  • UV-Visible Spectrophotometry:

    • Scan the absorbance of each aliquot from ~400 nm to ~700 nm.

    • Record the absorbance maximum (λ_max) and the peak intensity. A decrease in intensity at the λ_max (~581 nm) indicates degradation of the chromophore. A shift in the λ_max may suggest the formation of a new chemical species.

  • Fluorometry:

    • Excite the sample at its absorption maximum (~581 nm) and record the emission spectrum (e.g., from 590 nm to 700 nm).

    • Record the emission maximum and the peak fluorescence intensity. A decrease in intensity is a direct measure of the loss of fluorescent capability.

  • High-Performance Liquid Chromatography (HPLC):

    • Use a reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).

    • Monitor the eluent using a diode array detector (DAD) set to the absorbance maximum (~581 nm) and a fluorescence detector.

    • Quantify the area of the peak corresponding to the intact this compound. A decrease in this peak area over time, especially with the appearance of new peaks, is definitive evidence of degradation. Coupling to a mass spectrometer (LC-MS) can help identify the degradation products.

Data Interpretation and Expected Outcomes

The data collected should be organized to clearly show the stability profile of the dye under each condition.

Data Presentation

Summarize the quantitative results in a table for easy comparison.

Buffer (pH)ConditionTime (hr)Absorbance (% of T=0)Fluorescence (% of T=0)Purity by HPLC (% Area)
PBS (7.4)37°C, Light0100100>95
4
24
PBS (7.4)37°C, Dark0100100>95
4
24
Tris (9.0)37°C, Dark0100100>95
4
24
Potential Degradation Pathway

The primary expected degradation pathway for BDP 581/591 in the presence of oxygen and/or light is the oxidation of the butadienyl moiety. This disrupts the dye's conjugated π-system, leading to a loss of its characteristic absorbance and fluorescence.[10]

Figure 3: Hypothesized oxidative degradation pathway of BDP 581/591.

Oxidation of the polyunsaturated butadienyl portion results in a shift of the fluorescence emission peak from red (~591 nm) to green (~510 nm), a property leveraged in lipid peroxidation sensor applications.[10] A stability study may observe a decrease in the 591 nm emission accompanied by an increase in emission in the green channel.

Best Practices for Handling and Storage

To maximize the shelf-life and performance of this compound, adhere to the following guidelines:

  • Storage: Store the lyophilized solid and organic stock solutions at -20°C (or -80°C for very long-term storage), desiccated, and strictly protected from light.[16][17]

  • Solution Preparation: Prepare aqueous working solutions fresh for each experiment. Due to the risk of aggregation and adsorption to container walls, do not store dilute aqueous solutions for extended periods.

  • Handling: When handling the dye, minimize exposure to light by working in a dimly lit room or using amber-colored tubes.

  • Buffer Purity: Use high-purity water and buffer reagents to avoid contamination with oxidizing agents or metal ions that can catalyze degradation.

Conclusion

This compound is a powerful fluorescent tool with excellent intrinsic photophysical properties. However, its utility in aqueous environments is critically dependent on its stability. The primary challenges arise from its hydrophobic core, which promotes aggregation, and its susceptibility to photobleaching and, most notably, oxidative degradation. By understanding the key factors of pH, temperature, light, and buffer composition, and by employing the systematic experimental protocols outlined in this guide, researchers can confidently assess the stability of this compound in their specific applications. This empirical, self-validating approach is paramount to generating reliable, reproducible, and accurate scientific data.

References

  • García-Calvo, J., et al. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics. ADDI. [Link]

  • García-Calvo, J., et al. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics. Chemical Science (RSC Publishing). [Link]

  • Al-Hourani, B., et al. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI. [Link]

  • Li, Z., et al. Highly Water-Soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields. Organic Letters (ACS Publications). [Link]

  • Rocha, S., et al. Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. PMC. [Link]

  • Rocha, S., et al. Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. ACS Omega. [Link]

  • BDP 581/591 NHS ester (A270075). Antibodies.com. [Link]

  • Piskorz, J., et al. Photochemical Properties and Stability of BODIPY Dyes. MDPI. [Link]

  • Pap, E. H., et al. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. PubMed. [Link]

  • Calvillo, L., et al. Bioimaging of Lysosomes with a BODIPY pH-Dependent Fluorescent Probe. PMC - NIH. [Link]

  • BDP® 581/591 carboxylic acid. Luna Nanotech Canada. [Link]

  • Gopi, E., et al. Fluorescence-Based Protein Stability Monitoring—A Review. MDPI. [Link]

  • Sholl, A. B., et al. Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues. PMC. [Link]

  • A Guide to Fluorescent Dyes in Life Science Research. Labinsights. [Link]

  • Lipid Peroxidation Probe -BDP 581/591 C11-. dojindo. [Link]

  • This compound (A270071). Antibodies.com. [Link]

  • Phillips, K., & de la Cruz, J. A beginner's guide to differential scanning fluorimetry. The Biochemist (Portland Press). [Link]

  • Oxidative degradation of C11-BODIPY 581/591 probe by different oxidants... ResearchGate. [Link]

Sources

Technical Guide: Applications of BDP 581/591 Probes in Ferroptosis Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Ferroptosis is a regulated cell death mechanism driven by iron-dependent phospholipid peroxidation.[1] Unlike apoptosis or necrosis, the hallmark of ferroptosis is the accumulation of lipid-reactive oxygen species (L-ROS) within cellular membranes.

This guide focuses on the application of BDP 581/591 (BODIPY 581/591) probes. As a Senior Application Scientist, I must clarify a critical chemical distinction immediately:

  • BDP 581/591 Carboxylic Acid: The "free acid" form.[2] It is a functionalizable fluorophore often used for general ROS detection or for conjugating to biomolecules.

  • C11-BODIPY 581/591: The specific lipophilic derivative required for ferroptosis research . The C11 fatty acid tail anchors the probe into the lipid bilayer, the specific site of ferroptotic damage.

While the "Carboxylic Acid" form is a powerful reagent for synthesizing custom probes or measuring cytosolic ROS, this guide will primarily detail the workflow for the C11-BODIPY 581/591 sensor, as it is the industry gold standard for validating ferroptosis. We will also address how the Carboxylic Acid form serves as a vital control or conjugation partner.

Technical Core: The Probe Chemistry

Mechanism of Action

The core utility of BDP 581/591 lies in its ratiometric fluorescence shift .[1] The fluorophore contains a conjugated diene (butadienyl) linker between the BODIPY core and a phenyl ring.

  • Reduced State (Native): The diene linker extends the conjugation system.

    • Emission:Red (~590 nm) .[1][3]

  • Oxidized State (Peroxidized): Reactive oxygen species (specifically lipid peroxyl radicals) attack the diene linker, breaking the conjugation.

    • Emission:Green (~510 nm) .[1][3]

This shift allows for ratiometric quantification (


), effectively normalizing for probe uptake, cell thickness, and focus drift—common artifacts in intensity-based assays.
Chemical Distinction: Acid vs. C11

The "Carboxylic Acid" moiety allows the dye to be water-soluble (or DMSO soluble) and distribute in the cytosol. However, ferroptosis is defined by the peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes (PL-PUFAs).

  • If you use this compound: You measure general cytosolic oxidative stress.

  • If you use C11-BODIPY 581/591: The C11 alkyl chain integrates the probe into the membrane, placing the oxidizable diene right next to the endogenous lipid tails. This ensures you are measuring Lipid Peroxidation, not just general ROS.

Visualization: The Ratiometric Shift Mechanism

BDP_Mechanism cluster_membrane Lipid Bilayer (Ferroptosis Site) Reduced Reduced BDP 581/591 (Intact Diene Linker) ROS Lipid Peroxyl Radicals (LOO•) Reduced->ROS Targeted by SpecRed Emission: 590 nm (Red) Excitation: 581 nm Reduced->SpecRed Oxidized Oxidized BDP 581/591 (Broken Conjugation) ROS->Oxidized Oxidation SpecGreen Emission: 510 nm (Green) Excitation: 500 nm Oxidized->SpecGreen

Figure 1: Mechanism of BDP 581/591 oxidation. The probe shifts from Red to Green emission upon reaction with lipid peroxyl radicals.[4]

Experimental Protocols

Reagent Preparation
  • Stock Solution: Dissolve this compound (or C11-BODIPY) in high-quality anhydrous DMSO to 2-10 mM.

    • Storage: Aliquot and store at -20°C under argon/nitrogen. Avoid freeze-thaw cycles.

  • Working Solution: Dilute to 1–5 µM in warm HBSS or Phenol Red-free media immediately before use.

Workflow: Ferroptosis Detection by Flow Cytometry

This protocol is self-validating using positive (RSL3) and negative (Ferrostatin-1) controls.

Step 1: Cell Seeding Seed cells (e.g., HT-1080, HepG2) to reach 70-80% confluency on the day of the assay.

Step 2: Induction (The "Challenge") Treat cells for the desired duration (usually 4–24 hours).

  • Group A: Vehicle Control (DMSO).

  • Group B: Ferroptosis Inducer (e.g., RSL3 [0.1–1 µM] or Erastin [1–10 µM]).

  • Group C: Rescue Control (Inducer + Ferrostatin-1 [1 µM]). Critical for confirming ferroptosis specificity.

Step 3: Staining

  • Wash cells 1x with HBSS to remove serum (serum proteins can bind the lipophilic probe).

  • Add 2 µM C11-BODIPY 581/591 working solution.

  • Incubate for 30 minutes at 37°C in the dark.

Step 4: Harvesting & Wash

  • Harvest cells (Trypsin/EDTA).

  • Resuspend in fresh HBSS/PBS containing 1% BSA (optional, to maintain viability) or just HBSS.

  • Note: Do not fix cells if possible; fixation can alter membrane lipid integrity and probe fluorescence. Analyze live.

Step 5: Acquisition (Flow Cytometry) [5]

  • Channel 1 (Reduced): Ex 561 nm / Em 585/40 nm (PE/RFP channel).

  • Channel 2 (Oxidized): Ex 488 nm / Em 530/30 nm (FITC/GFP channel).

  • Collect at least 10,000 events.[6]

Visualization: Experimental Workflow

Workflow Start Cell Culture (70% Confluency) Treat Treatment (4-24h) (+/- RSL3, +/- Fer-1) Start->Treat Wash1 Wash (HBSS) Remove Serum Treat->Wash1 Stain Stain: 2 µM Probe 30 min @ 37°C Wash1->Stain Wash2 Wash & Harvest (Do NOT Fix) Stain->Wash2 Flow Flow Cytometry Ex 488 (Green) / Ex 561 (Red) Wash2->Flow Analysis Calculate Ratio (Green / Red) Flow->Analysis

Figure 2: Step-by-step workflow for detecting lipid peroxidation using BDP 581/591 probes.[3][4][7]

Data Analysis & Interpretation

Quantitative analysis requires calculating the ratio of Oxidized to Reduced signal.[3] This normalizes for differences in probe uptake efficiency between cells.

Calculation

For each cell (Flow Cytometry) or pixel (Microscopy):



Expected Results
ConditionGreen Signal (510nm)Red Signal (590nm)Ratio (Green/Red)Interpretation
Control (DMSO) LowHighLow Basal Lipid Oxidation
Inducer (RSL3) HighLowHigh Ferroptosis (Active L-ROS)
Rescue (RSL3 + Fer-1) LowHighLow Ferroptosis Inhibited
Troubleshooting Matrix
IssueProbable CauseSolution
No Signal (Red or Green) Probe degradation or low uptake.Use fresh stock. Ensure serum-free staining (serum binds probe).
High Green Signal in Control Photo-oxidation or autoxidation.Minimize light exposure.[2][8] Keep stock under Argon. Reduce laser power.
No Shift with Inducer Cell line resistance or wrong timing.Verify cell line sensitivity to ferroptosis.[7] Increase induction time.
High Background Unbound probe.Wash cells 2x with HBSS after staining.

Advanced Application: Conjugation

If your specific interest is This compound (not C11), you are likely designing a custom probe.

The free carboxylic acid group (-COOH) can be activated (using EDC/NHS or TSTU) to form an NHS-ester, which then reacts with primary amines.

  • Target: Phosphatidylethanolamine (PE). PE is a key lipid class driving ferroptosis.

  • Application: Conjugate BDP 581/591 Acid to PE to create a specific PE-peroxidation sensor , tracking the exact lipid species involved in the death signal.

References

  • Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology and Medicine.

  • Kagan, V. E., et al. (2017). Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis. Nature Chemical Biology.

  • Martinez, A. M., et al. (2020). Analysis of Lipid Peroxidation by Flow Cytometry using C11-BODIPY. Bio-protocol.

  • Lumiprobe Corporation. this compound Product Datasheet.

  • Cell Signaling Technology. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) Protocol.

Sources

Methodological & Application

Application Note & Protocol: EDC/NHS Activation of BDP 581/591 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the activation and conjugation of BDP 581/591 carboxylic acid , a photostable, hydrophobic borondipyrromethene (BODIPY) fluorophore. Unlike water-soluble dyes (e.g., FITC, Cy3), BDP 581/591 requires specific solvent handling during the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activation process to prevent precipitation and ensure high labeling efficiency. This document provides a validated "mixed-solvent" protocol optimized for labeling proteins and primary amine-containing biomolecules.

Introduction

BDP 581/591 is a red-emitting fluorophore (Excitation: ~585 nm, Emission: ~594 nm) known for its narrow emission bandwidth, high quantum yield, and exceptional photostability compared to traditional rhodamine dyes.

Chemical Basis of Activation

The carboxylic acid form of BDP 581/591 is non-reactive toward amines. To conjugate it to a protein (e.g., Lysine residues) or an amine-modified oligonucleotide, the carboxyl group must first be converted into a reactive NHS ester .[1]

  • EDC (Carbodiimide): Reacts with the carboxyl group to form an unstable O-acylisourea intermediate.[2][3]

  • NHS (or Sulfo-NHS): Displaces the EDC to form a semi-stable NHS ester, which is resistant to hydrolysis long enough to react with primary amines to form a stable amide bond.

Critical Consideration: Hydrophobicity

The Challenge: BDP 581/591 is highly hydrophobic. Standard aqueous activation protocols used for Alexa Fluor® or Sulfo-Cyanine dyes often fail because BDP 581/591 precipitates in aqueous buffers (MES/PBS) before activation occurs. The Solution: This protocol utilizes an organic-phase activation or a high-organic co-solvent system , ensuring the dye remains in solution during the critical esterification step.

Materials & Equipment

Reagents
ReagentSpecificationStorage
This compound >95% Purity (HPLC)-20°C, Dark, Desiccated
EDC (EDAC) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl-20°C, Desiccated (Hygroscopic)
NHS N-Hydroxysuccinimide+4°C or Room Temp, Dry
Anhydrous DMSO or DMF High purity, amine-freeRoom Temp, Sealed
Activation Buffer 0.1 M MES, pH 6.0 (Optional for semi-aqueous route)+4°C
Conjugation Buffer 0.1 M Sodium Bicarbonate or PBS, pH 8.3Room Temp
Quenching Buffer 1 M Tris-HCl, pH 8.0 or EthanolamineRoom Temp
Equipment
  • Microcentrifuge and 1.5 mL amber tubes (to protect from light).

  • Vortex mixer and benchtop centrifuge.

  • Desalting columns (e.g., Sephadex G-25, PD-10) or Dialysis cassettes (MWCO appropriate for the target protein).

  • UV-Vis Spectrophotometer (Nanodrop or Cuvette-based).

Pre-Experimental Calculations

Stoichiometry

For optimal labeling (Degree of Labeling, DOL ~2-4 for antibodies), use a molar excess of dye.

  • Antibodies (IgG): 10–20 molar excess of Dye.

  • Small Proteins (BSA/Streptavidin): 5–10 molar excess of Dye.

  • Peptides: 1.5–2 molar excess of Dye.

Spectral Constants for BDP 581/591

Use these values for concentration and DOL calculations:

  • Extinction Coefficient (

    
    ):  104,000 
    
    
    
    at 585 nm.[4][5][6]
  • Correction Factor (280 nm): ~0.04 (This corrects for dye absorption at the protein's absorbance peak).

Detailed Protocol: In-Situ Activation & Conjugation

This protocol activates the dye in a high-organic environment to maintain solubility, then dilutes it into the aqueous protein solution.

Phase 1: Dye Solubilization & Activation

Time: 30 Minutes | Temperature: Room Temperature (RT)

  • Prepare Dye Stock: Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO or DMF.

    • Concentration: ~10 mg/mL (~25 mM).

    • Note: Ensure the solvent is dry; water hydrolyzes the activated ester.

  • Prepare Crosslinkers:

    • Weigh EDC and NHS immediately before use.

    • Dissolve EDC to 10 mg/mL in dry DMSO .

    • Dissolve NHS to 10 mg/mL in dry DMSO .

  • Activation Reaction:

    • In a fresh amber tube, mix the reagents in the following molar ratio: 1 mol Dye : 1.5 mol EDC : 1.5 mol NHS .

    • Example: To 10 µL of Dye Stock (0.25 µmol), add ~3.6 µL EDC stock and ~2.9 µL NHS stock.

    • Incubate at RT for 30 minutes with gentle agitation.

    • Checkpoint: The solution should remain clear. Cloudiness indicates moisture contamination or precipitation.

Phase 2: Conjugation to Protein

Time: 2 Hours | Temperature: RT or +4°C

  • Prepare Protein: Ensure the protein is in an amine-free buffer (PBS or Bicarbonate, pH 8.0–8.5) at 1–5 mg/mL.

    • Warning: Avoid Tris or Glycine buffers at this stage; they will compete with the protein for the dye.

  • Mixing:

    • Slowly add the activated dye mixture to the protein solution while vortexing gently.

    • Crucial Limit: Ensure the final volume of DMSO/DMF does not exceed 10% of the total reaction volume to prevent protein denaturation/precipitation.

  • Incubation:

    • Incubate for 2 hours at RT or Overnight at +4°C in the dark.

Phase 3: Quenching & Purification

Time: 1 Hour

  • Quench: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. This stops the reaction by reacting with any remaining NHS ester.

  • Purification:

    • Use a Gel Filtration Column (e.g., Sephadex G-25 / PD-10) equilibrated with PBS.

    • Visual Cue: You will see two bands. The fast-moving colored band is the conjugate (Protein-Dye). The slow-moving band is the free dye. Collect the first band.

    • Alternative: Dialysis against PBS (3 buffer changes over 24 hours) is suitable for larger volumes.

Mechanism & Workflow Visualization

G cluster_0 Phase 1: Activation (Organic Solvent) cluster_1 Phase 2: Conjugation (Aqueous pH 8.3) Dye BDP 581/591 (Carboxyl) Inter O-Acylisourea (Unstable) Dye->Inter Activation EDC EDC + NHS EDC->Inter NHS_Ester BDP-NHS Ester (Semi-Stable) Inter->NHS_Ester Stabilization Conjugate BDP-Protein Conjugate NHS_Ester->Conjugate Amine Reaction Protein Protein-NH2 Protein->Conjugate

Figure 1: Reaction pathway for the conversion of this compound to an amine-reactive NHS ester and subsequent protein conjugation.[3][7]

Quality Control: Calculating Degree of Labeling (DOL)

Measure the absorbance of the purified conjugate at 280 nm (


) and 585 nm (

).

1. Calculate Protein Concentration (


): 


  • 
     (Correction Factor) for BDP 581/591 
    
    
    
    .[4][6][8]
  • 
     for IgG 
    
    
    
    .

2. Calculate DOL:



  • Target Range: A DOL of 2 to 4 is ideal for antibodies. <1 is too weak; >6 may cause self-quenching or precipitation.

Troubleshooting Guide

ProblemPossible CauseSolution
Precipitation during conjugation Dye is too hydrophobic; Organic solvent % too low initially.Dissolve dye in DMSO; ensure dropwise addition. Do not exceed 10% DMSO final.
Low Degree of Labeling (DOL < 1) Hydrolysis of NHS ester; Buffer contains amines.Use anhydrous DMSO for activation. Ensure Conjugation Buffer is free of Tris/Glycine.
Protein Aggregation Over-labeling (too much hydrophobic dye).Reduce the Dye:Protein molar ratio (e.g., from 20x to 10x).
No Fluorescence Fluorescence quenching.Check DOL. If DOL > 6, the dyes are quenching each other. Label less aggressively.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard text for EDC/NHS mechanisms).

Sources

Optimizing BODIPY™ 581/591 C11 Concentration for Robust ROS Detection in Live Cells: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipid Peroxidation in Cellular Fate

Reactive oxygen species (ROS) are now understood to be multifaceted signaling molecules, but their overabundance leads to oxidative stress, a state implicated in a wide array of pathologies from neurodegeneration to cancer. A key downstream event of oxidative stress is lipid peroxidation, the process by which ROS attack and damage lipids within cellular membranes. This process can disrupt membrane integrity, inactivate membrane-bound proteins, and generate electrophilic aldehydes that can cross-link proteins and DNA. Consequently, the accurate detection and quantification of lipid peroxidation in live cells is paramount for researchers in basic science and drug development. One of the most powerful tools for this purpose is the ratiometric fluorescent probe, BODIPY™ 581/591 C11.[1]

This lipophilic molecule readily incorporates into cellular membranes and exhibits a remarkable spectral shift upon oxidation. In its reduced state, it fluoresces in the red region of the spectrum (emission ~591 nm), while oxidation by lipid peroxyl radicals shifts its emission to the green region (~510 nm).[1][2] This ratiometric nature, the ratio of the green to red fluorescence, provides a built-in correction for variations in probe concentration, cell thickness, and excitation intensity, leading to more robust and quantifiable data.[1] This application note provides a comprehensive guide to determining the optimal concentration of BODIPY™ 581/591 C11 for your specific live-cell imaging or flow cytometry experiments, ensuring data of the highest quality and reproducibility.

Mechanism of Action: Visualizing Lipid Peroxidation

BODIPY™ 581/591 C11 is a fatty acid analog that incorporates into cellular membranes. Its polyunsaturated butadienyl portion is susceptible to oxidation by lipid radicals, which are key intermediates in the lipid peroxidation cascade. This oxidation event alters the fluorophore's electronic structure, causing a shift in its fluorescence emission.

cluster_membrane Cellular Membrane Reduced_BODIPY Reduced BODIPY™ 581/591 C11 (Red Fluorescence, Em: ~591 nm) Oxidized_BODIPY Oxidized BODIPY™ 581/591 C11 (Green Fluorescence, Em: ~510 nm) Reduced_BODIPY->Oxidized_BODIPY Spectral Shift ROS Reactive Oxygen Species (ROS) (e.g., Hydroxyl Radicals) Lipid_Radicals Lipid Peroxyl Radicals ROS->Lipid_Radicals Initiates Lipid Peroxidation Lipid_Radicals->Reduced_BODIPY Oxidizes Probe cluster_workflow Concentration Optimization Workflow Cell_Seeding 1. Seed cells and allow to adhere overnight Prepare_Probe 2. Prepare a range of BODIPY™ 581/591 C11 working solutions (e.g., 1, 2, 5, 10 µM) Cell_Seeding->Prepare_Probe Incubate_Probe 3. Incubate cells with different probe concentrations (30 minutes at 37°C is a good starting point) Prepare_Probe->Incubate_Probe Induce_ROS 4. Treat a subset of cells with a positive control ROS inducer (e.g., Cumene Hydroperoxide) Incubate_Probe->Induce_ROS Wash 5. Wash cells to remove excess probe Induce_ROS->Wash Acquire_Data 6. Acquire data (Microscopy or Flow Cytometry) Wash->Acquire_Data Analyze 7. Analyze ratiometric data and assess cell health Acquire_Data->Analyze Select_Optimal 8. Select the lowest concentration that gives a robust ratiometric shift with minimal background and no cytotoxicity Analyze->Select_Optimal

Caption: Workflow for optimizing BODIPY™ 581/591 C11 concentration.

Materials
  • BODIPY™ 581/591 C11

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Positive control for ROS induction (e.g., Cumene hydroperoxide or tert-Butyl hydroperoxide) [1]* Negative control (e.g., a known antioxidant like Trolox or N-acetylcysteine)

  • Multi-well plates suitable for microscopy or flow cytometry

Protocol
  • Prepare a 10 mM Stock Solution: Dissolve 1 mg of BODIPY™ 581/591 C11 in 198.3 µL of anhydrous DMSO. [2]Store this stock solution at -20°C, protected from light.

  • Cell Seeding: Seed your cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of the experiment. For adherent cells, allow them to attach overnight.

  • Prepare Working Solutions: On the day of the experiment, prepare a series of working solutions of BODIPY™ 581/591 C11 in serum-free medium or PBS. For example, prepare concentrations of 1, 2, 5, and 10 µM. It is important to dilute the stock solution immediately before use.

  • Probe Loading: Remove the culture medium from the cells and wash once with warm PBS or HBSS. Add the prepared BODIPY™ 581/591 C11 working solutions to the respective wells.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types and can be a parameter for further optimization.

  • Induce Oxidative Stress (Positive Control): For a set of wells at each concentration, add a known ROS inducer. For example, treat cells with 100 µM cumene hydroperoxide for 1-2 hours. [1]Include an unstained control and a stained, untreated control. A negative control group pre-treated with an antioxidant before the addition of the ROS inducer is also recommended.

  • Wash: After incubation (and treatment), remove the loading solution and wash the cells two to three times with warm PBS or HBSS to remove any excess probe.

  • Data Acquisition: Proceed immediately to data acquisition via fluorescence microscopy or flow cytometry.

Data Acquisition and Ratiometric Analysis

The power of BODIPY™ 581/591 C11 lies in its ratiometric properties. It is crucial to acquire data from both the green (oxidized) and red (reduced) channels.

Fluorescence Microscopy
  • Image Acquisition: Acquire images using appropriate filter sets for the green and red fluorescence.

    • Green Channel (Oxidized): Excitation ~488 nm, Emission ~510 nm (e.g., FITC filter set). [1] * Red Channel (Reduced): Excitation ~581 nm, Emission ~591 nm (e.g., Texas Red® filter set). [1] It is important to keep the acquisition settings (e.g., exposure time, laser power) consistent across all samples.

  • Ratiometric Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define regions of interest (ROIs) around individual cells.

    • For each ROI, measure the mean fluorescence intensity in both the green and red channels.

    • Calculate the ratio of the green intensity to the red intensity (Green/Red). An increase in this ratio indicates an increase in lipid peroxidation. [3]

Flow Cytometry
  • Instrument Setup:

    • The green fluorescence of the oxidized probe is typically detected in the FITC or equivalent channel (e.g., excited by a 488 nm laser, emission collected with a ~530/30 nm bandpass filter).

    • The red fluorescence of the reduced probe is typically detected in the PE or equivalent channel (e.g., excited by a 488 nm or 561 nm laser, emission collected with a ~585/42 nm bandpass filter).

    • It is essential to have proper compensation controls if other fluorophores are used in the panel. A standard gating strategy should be employed to exclude debris and doublets and to select for live cells if a viability dye is used. [4][5]

  • Ratiometric Analysis:

    • For each cell population, determine the mean fluorescence intensity (MFI) in both the green and red channels.

    • Calculate the ratio of the green MFI to the red MFI (Green MFI / Red MFI). An increase in this ratio signifies an increase in lipid peroxidation.

Interpreting the Results and Selecting the Optimal Concentration

The optimal concentration of BODIPY™ 581/591 C11 is the lowest concentration that provides a robust and statistically significant increase in the green/red ratio in your positive control samples compared to the untreated controls, without causing noticeable changes in cell morphology or viability.

ParameterLow ConcentrationOptimal ConcentrationHigh Concentration
Signal-to-Noise Ratio LowHighMay be high, but with increased background
Ratiometric Shift in Positive Control Weak or not significantClear and significantMay plateau or be confounded by artifacts
Background Fluorescence LowLow to moderateHigh
Cell Viability/Morphology UnaffectedUnaffectedPotential for cytotoxicity and probe aggregation

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High Background Fluorescence Probe concentration is too high; Inadequate washing; Presence of serum in staining buffer (can bind the probe)Perform a concentration titration to lower the concentration; Increase the number and duration of wash steps; Use serum-free medium or PBS for staining.
Weak Signal Probe concentration is too low; Short incubation time; Low level of ROSIncrease the probe concentration or incubation time; Ensure your positive control is working effectively.
Inconsistent Staining Uneven cell density; Probe aggregationEnsure a single-cell suspension for flow cytometry and even seeding for microscopy; Prepare fresh working solutions and vortex before use.
No Ratiometric Shift in Positive Control Ineffective ROS inducer; Incorrect filter sets/instrument settings; Probe has degradedUse a fresh, potent ROS inducer; Verify the excitation and emission settings on your instrument; Store the probe stock solution properly and protect it from light.

Conclusion

BODIPY™ 581/591 C11 is an invaluable tool for the sensitive and quantitative detection of lipid peroxidation in live cells. By following the detailed protocol for concentration optimization and implementing a robust ratiometric analysis workflow, researchers can generate reliable and reproducible data. This will ultimately lead to a deeper understanding of the role of oxidative stress in their biological system of interest and facilitate the development of novel therapeutic strategies.

References

  • Reddit. (2024, April 27). C11-BODIPY Flow Cytometry. r/labrats. Retrieved from [Link]

  • Sanchez, L. M. (2025, January 23). Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591. Protocols.io. [Link]

  • Pap, E. H., Drummen, G. P., Winter, V. J., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters, 453(3), 278–282. [Link]

  • ResearchGate. (n.d.). Gating strategy for BODIPY staining in MDSCs in flow cytometry. Retrieved from [Link]

  • Gaschler, M. M., & Stockwell, B. R. (2023). Protocol for detection of ferroptosis in cultured cells. STAR Protocols, 4(3), 102472. [Link]

  • Pap, E. H., Drummen, G. P., Winter, V. J., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters, 453(3), 278–282. [Link]

  • Scite.ai. (n.d.). Ratio‐fluorescence microscopy of lipid oxidation in living cells using C11‐BODIPY 581/591. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Lipid Peroxidation Probe -BDP 581/591 C11-. Retrieved from [Link]

  • ResearchGate. (n.d.). C11-BODIPY(581/591) imaging for lipid peroxidation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Detection of Ferroptosis by BODIPY™ 581/591 C11. Retrieved from [Link]

  • ResearchGate. (2018, April 24). Why I can't get stable signal of Bodipy 581/591 when I want to detect of lipid peroxidation caused by PEF in Saccharomyces cerevisiea? Retrieved from [Link]

  • BMG LABTECH. (2024, May 6). Lipid peroxidation assay in an ischemia-reperfusion cell model with NCLX inhibitors using the CLARIOstar Plus. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Figure 5 from C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Retrieved from [Link]

  • MDPI. (2024, December 22). BODIPY-Based Ratiometric Fluorescent Probe for Sensing Peroxynitrite in Inflammatory Cells and Tissues. Retrieved from [Link]

  • ResearchGate. (2022, February 1). Advice for viability counterstaining in C11-BODIPY ferroptosis assay for flow? Retrieved from [Link]

Sources

Application Notes and Protocols for BDP 581/591 Carboxylic Acid in Adherent Cell Staining

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Leveraging the Spectral Properties of BDP 581/591 for Cellular Imaging

BDP 581/591 is a borondipyrromethene-based fluorophore recognized for its high photostability and brightness.[1] Its designation, 581/591, refers to its maximal excitation and emission wavelengths in the orange-red region of the spectrum, making it an excellent candidate for fluorescence microscopy, particularly in multiplexing experiments where spectral overlap with common green and blue fluorophores is a concern. The carboxylic acid derivative of BDP 581/591 is particularly versatile, as the free carboxyl group provides a reactive handle for covalent conjugation to primary amines on biomolecules, such as antibodies, enabling targeted staining of specific cellular structures.[1]

This guide provides a comprehensive framework for utilizing BDP 581/591 carboxylic acid for the immunofluorescent staining of intracellular targets in adherent cells. It covers the essential first step of conjugating the dye to a primary antibody, followed by a detailed protocol for cell preparation, staining, and imaging. The principles and steps outlined herein are designed to provide a robust starting point for researchers, with explanations of the critical parameters to ensure successful and reproducible results.

Key Features of this compound

The utility of a fluorophore in biological imaging is dictated by its photophysical properties. BDP 581/591 offers several advantages for immunofluorescence applications.

PropertyValueSource
Excitation Maximum (λex) 585 nm[2][3][4]
Emission Maximum (λem) 594 nm[2][3][4]
Molar Extinction Coefficient 104,000 M⁻¹cm⁻¹[2][3][4]
Fluorescence Quantum Yield 0.83[2][3][4]
Molecular Weight 392.21 Da[2][3]
Solubility Good in DMF, DMSO, DCM[2][3]

Experimental Workflow Overview

The successful application of this compound for immunofluorescence involves a two-stage process. First, the dye must be covalently linked to a primary antibody specific to the target of interest. Second, this fluorescently labeled antibody is used in a staining protocol analogous to standard indirect immunofluorescence.

G cluster_0 Part 1: Antibody Conjugation cluster_1 Part 2: Immunofluorescent Staining Activate Dye Activate Dye Conjugate to Antibody Conjugate to Antibody Activate Dye->Conjugate to Antibody EDC/NHS Chemistry Purify Conjugate Purify Conjugate Conjugate to Antibody->Purify Conjugate Size-Exclusion Chromatography Incubate with Conjugate Incubate with Conjugate Purify Conjugate->Incubate with Conjugate Use Labeled Antibody Prepare Cells Prepare Cells Fix & Permeabilize Fix & Permeabilize Prepare Cells->Fix & Permeabilize Block Block Fix & Permeabilize->Block Block->Incubate with Conjugate Wash Wash Incubate with Conjugate->Wash Mount & Image Mount & Image Wash->Mount & Image

Figure 1: Overall experimental workflow.

Part 1: Protocol for Conjugating this compound to a Primary Antibody

This protocol describes the use of carbodiimide chemistry to couple the carboxylic acid group of the dye to primary amines (e.g., lysine residues) on the antibody.

Materials Required:
  • This compound

  • Primary antibody (preservative-free, e.g., azide-free)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

Step-by-Step Conjugation Protocol:
  • Prepare Antibody:

    • Dissolve or dilute the primary antibody in PBS to a final concentration of 1-5 mg/mL. The antibody solution must be free of amine-containing buffers (like Tris) and preservatives like sodium azide.

  • Prepare Dye Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.[5] This stock solution should be prepared fresh.

  • Activate Carboxylic Acid:

    • In a separate tube, prepare a fresh solution of EDC and NHS in anhydrous DMSO or water-free buffer.

    • Add a 5- to 10-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate this activation mixture for 15-30 minutes at room temperature in the dark. This reaction converts the carboxylic acid to a more reactive NHS ester.

  • Conjugation Reaction:

    • Add the activated BDP 581/591-NHS ester solution to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of dye to antibody.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored fraction to elute will be the BDP 581/591-labeled antibody.

  • Characterization and Storage:

    • (Optional but recommended) Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 585 nm (for the dye).

    • Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C.[3][6]

Part 2: Protocol for Staining Adherent Cells with BDP 581/591-Conjugated Antibody

This protocol outlines the steps for fixing, permeabilizing, and staining adherent cells grown on coverslips.

Materials Required:
  • Adherent cells cultured on sterile glass coverslips in a multi-well plate.

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS (Fixation Buffer).

  • 0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer).

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS).

  • BDP 581/591-conjugated primary antibody.

  • (Optional) Nuclear counterstain (e.g., DAPI).

  • Antifade mounting medium.

  • Microscope slides.

Staining Workflow Diagram

G Start Start Cell_Culture Culture adherent cells on coverslips Start->Cell_Culture Wash_1 Wash with PBS Cell_Culture->Wash_1 Fixation Fix with 4% PFA (15 min, RT) Wash_1->Fixation Wash_2 Wash with PBS (3x) Fixation->Wash_2 Permeabilization Permeabilize with 0.2% Triton X-100 (5-10 min, RT) Wash_2->Permeabilization Wash_3 Wash with PBS (3x) Permeabilization->Wash_3 Blocking Block with 5% BSA (1 hour, RT) Wash_3->Blocking Antibody_Incubation Incubate with BDP 581/591-Ab (1-2h RT or overnight 4°C) Blocking->Antibody_Incubation Wash_4 Wash with PBS (3x, 5 min each) Antibody_Incubation->Wash_4 Counterstain (Optional) Nuclear Counterstain Wash_4->Counterstain Mounting Mount coverslip on slide with antifade medium Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Figure 2: Step-by-step immunofluorescence staining protocol.

Step-by-Step Staining Protocol:
  • Cell Preparation:

    • Plate adherent cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 50-70%).[7]

    • Gently aspirate the culture medium.

  • Fixation:

    • Wash the cells once with PBS.

    • Add enough 4% PFA in PBS to cover the cells and incubate for 15-20 minutes at room temperature.[8][9] Fixation cross-links proteins, preserving cellular architecture.[10]

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • If the target antigen is intracellular, permeabilization is necessary to allow the antibody to access it.[10][11]

    • Add Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS) and incubate for 5-10 minutes at room temperature.[9]

    • Aspirate the permeabilization buffer and wash three times with PBS.

  • Blocking:

    • To prevent non-specific antibody binding, incubate the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.[9]

  • Antibody Incubation:

    • Dilute the BDP 581/591-conjugated primary antibody to its optimal concentration in Blocking Buffer. A typical starting concentration is 1-10 µg/mL, but this should be optimized for each antibody.

    • Aspirate the blocking buffer and add the diluted antibody solution to the coverslips.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[8]

  • Washing:

    • Aspirate the antibody solution and wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.[9]

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Wash once with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslip from the well and wick away excess buffer.

    • Place a drop of antifade mounting medium onto a clean microscope slide and gently lower the coverslip, cell-side down, onto the medium.[9]

    • Seal the edges with nail polish and allow the mounting medium to cure.

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters for BDP 581/591 (e.g., a Texas Red filter set).

Troubleshooting and Considerations

  • High Background: This can be caused by insufficient blocking, antibody concentration being too high, or inadequate washing. Optimize blocking time and antibody concentration.

  • Weak or No Signal: This may result from a low antibody concentration, inefficient conjugation, or a fixation protocol that masks the antigen epitope. Test different fixation methods (e.g., methanol fixation) if compatible with your antibody.[8]

  • Photobleaching: Although BDP dyes are generally photostable, minimize light exposure during staining and imaging. The use of an antifade mounting medium is crucial.

Conclusion

This compound is a powerful tool for targeted cellular imaging when conjugated to specific probes like antibodies. By following a robust conjugation and staining protocol, researchers can achieve high-quality, specific labeling of intracellular targets in adherent cells, enabling detailed morphological and functional studies. The protocols provided here serve as a validated starting point, which should be further optimized for specific cell types and target antigens to ensure the highest quality data.

References

  • Sino Biological (2026). Immunofluorescence (Indirect Staining) Protocol for Adherent Cells. Available at: [Link]

  • FluoroFinder (2023). Guide to Fixation and Permeabilization. Available at: [Link]

  • Addgene (2022). Deep Dive: Fixing and Permeabilizing for Immunofluorescence. Available at: [Link]

  • PMC (2024). Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition. Available at: [Link]

  • Bio-Rad Antibodies (n.d.). Permeabilization & Fixation - Flow Cytometry Guide. Available at: [Link]

  • Antibodies.com (n.d.). This compound (A270071). Available at: [Link]

  • Tebubio (n.d.). This compound - 1 mg. Available at: [Link]

  • Gate Scientific (2020). Building a Fluorescent Cell Staining Protocol, Part 1. Available at: [Link]

  • University of California, San Francisco (n.d.). Easy Intracellular Immufluorescence Microscopy Protocol. Available at: [Link]

  • Luna Nanotech Canada (n.d.). BDP® 581/591 carboxylic acid. Available at: [Link]

Sources

Troubleshooting & Optimization

reducing background fluorescence in BDP 581/591 ROS assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for BDP 581/591, a fluorescent probe for detecting lipid peroxidation and reactive oxygen species (ROS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. As Senior Application Scientists, we've compiled this guide based on field-proven insights and established scientific principles to ensure you can confidently navigate your experiments.

Understanding BDP 581/591

BDP 581/591 is a lipophilic fluorescent dye that is highly sensitive to oxidation by ROS, particularly lipid radicals.[1][2][3] Its ratiometric nature is a key advantage; the unoxidized probe fluoresces in the red spectrum (emission max ~591 nm), and upon oxidation, its fluorescence shifts to the green spectrum (emission max ~510 nm).[2][4][5] This spectral shift allows for a quantitative assessment of lipid peroxidation by measuring the ratio of green to red fluorescence, which can minimize variability from factors like probe concentration and cell number.[2][6]

Mechanism of Action

The core of the BDP 581/591 probe's function lies in its polyunsaturated butadienyl portion. This part of the molecule is susceptible to oxidation by ROS.[2] When oxidized, the conjugated diene system is disrupted, leading to the observed shift in fluorescence from red to green.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during BDP 581/591 ROS assays.

Q1: Why is my background fluorescence so high, even in my control cells?

High background fluorescence is a frequent challenge that can mask the specific signal from ROS-induced oxidation.[8] The primary culprits are often autofluorescence from the cells themselves or components of the experimental medium.[9][10]

Troubleshooting Steps:
  • Identify the Source of Autofluorescence:

    • Cellular Autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH, flavins, and lipofuscin.[10][11][12] This is often more pronounced in the green channel, which can interfere with the oxidized BDP 581/591 signal.[10]

      • Action: Before staining, image an unstained sample of your cells using the same filter sets to assess the level of intrinsic autofluorescence.[13]

    • Media Components: Standard cell culture media often contain highly fluorescent components.

      • Phenol Red: This pH indicator is a significant source of background fluorescence.[14][15][16]

      • Fetal Bovine Serum (FBS): Serum contains various fluorescent molecules, including amino acids and hormones.[14]

      • Action: For the final incubation and imaging steps, replace the complete medium with an optically clear, buffered saline solution like PBS or HBSS.[4][17] If long-term imaging is necessary, use a phenol red-free, low-serum, or specialized low-fluorescence medium.[9][14]

  • Optimize Probe Concentration:

    • Using too high a concentration of BDP 581/591 can lead to non-specific binding and high background.[13][18]

      • Action: Perform a concentration titration to determine the lowest effective concentration that provides a good signal-to-noise ratio. Start with the recommended 5 µM and test lower concentrations.[4]

  • Ensure Thorough Washing:

    • Incomplete removal of unbound probe is a common cause of high background.[8]

      • Action: After incubating with BDP 581/591, wash the cells 2-3 times with your chosen imaging buffer (e.g., PBS).[17]

Summary of Common Background Sources and Solutions
Source of BackgroundRecommended ActionRationale
Phenol Red in Media Switch to phenol red-free medium or a buffered saline solution for imaging.[9][14]Phenol red is highly fluorescent and can significantly increase background noise.[15][16]
Serum (FBS) in Media Use low-serum (if possible) or serum-free media for imaging.[14]Serum contains numerous fluorescent molecules that contribute to background.[14]
Cellular Autofluorescence Image an unstained control to determine the baseline. Consider using red-shifted dyes if possible.[14][17]Endogenous molecules like NADH and flavins naturally fluoresce, which can obscure the signal.[10][12]
Excess Probe Titrate the probe to the lowest effective concentration and wash cells thoroughly after loading.[17][18]Unbound fluorophores contribute to a diffuse background signal.[8]
Q2: I'm not seeing a significant shift in fluorescence after inducing oxidative stress. What could be wrong?

A lack of signal change can be due to several factors, from the health of your cells to the experimental setup.

Troubleshooting Steps:
  • Verify Cell Health and ROS Induction:

    • Ensure your cells are healthy and responsive before the experiment.

    • Confirm that your ROS inducer is active and used at an appropriate concentration.

      • Action: Include a positive control in every experiment. For example, treat cells with a known ROS inducer like tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide.[2][4]

  • Check Instrument Settings:

    • Incorrect filter sets will prevent the detection of the fluorescence shift.

      • Action: Use appropriate filter sets for both the reduced and oxidized forms of the probe.

BDP 581/591 StateExcitation (nm)Emission (nm)Common Filter Set
Reduced (Unoxidized) ~581~591Texas Red® or similar
Oxidized ~488-500~510FITC or similar

Table data compiled from multiple sources.[2][5]

  • Optimize Probe Loading Time:

    • Insufficient incubation time may lead to inadequate probe loading into the cellular membranes.

      • Action: While 30 minutes is a standard starting point, you may need to optimize the incubation time for your specific cell type.[2][4]

Q3: My fluorescent signal is weak and fades quickly. How can I improve it?

Weak and unstable signals are often related to phototoxicity and photobleaching.

Troubleshooting Steps:
  • Minimize Phototoxicity and Photobleaching:

    • Excessive exposure to excitation light can damage cells and destroy the fluorophore.[19][20]

      • Action:

        • Reduce the intensity of the excitation light to the lowest level that provides a detectable signal.

        • Minimize exposure time. Use the camera's binning function to increase sensitivity if needed, but be aware this may reduce resolution.[8]

        • When not acquiring images, turn off the excitation light source.[20]

  • Use a Negative Control for Antioxidant Effects:

    • To confirm that your signal is specific to ROS, use an antioxidant control.

      • Action: Pre-treat cells with an antioxidant like α-tocopherol before adding the ROS inducer.[4] This should prevent the fluorescence shift and serve as a negative control.

Experimental Workflow and Protocols

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_stain Staining cluster_induce Induction (Controls) cluster_image Imaging A Plate cells and allow to adhere B Treat with compound of interest A->B Incubate C Incubate with BDP 581/591 B->C D Wash 3x with PBS or imaging buffer C->D 30 min incubation E Add ROS inducer (e.g., TBHP) (Positive Control) D->E F Add vehicle only (Negative Control) D->F G Image Red Channel (Reduced Probe) E->G H Image Green Channel (Oxidized Probe) F->G I Analyze Ratio (Green/Red Intensity) G->I H->I

Caption: General experimental workflow for BDP 581/591 ROS assays.

Detailed Protocol for Live Cell Imaging

This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is highly recommended.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or plate (e.g., glass-bottom) and culture overnight to allow for adherence.

    • Treat cells with your experimental compound for the desired duration.

  • Probe Loading:

    • Prepare a 2X working solution of BDP 581/591 in pre-warmed, serum-free, phenol red-free medium or HBSS. A final concentration of 5-10 µM is a good starting point.[2][4]

    • Remove the existing media from the cells and add the 2X BDP 581/591 working solution.

    • Incubate for 30 minutes at 37°C, protected from light.[2]

  • Washing:

    • Gently remove the probe-containing medium.

    • Wash the cells three times with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove any unbound probe.[17]

  • Image Acquisition:

    • Add fresh imaging buffer to the cells.

    • If using positive/negative controls, add the ROS inducer or vehicle at this stage.

    • Proceed to the fluorescence microscope.

    • Capture images in both the red channel (Excitation/Emission: ~581/591 nm) and the green channel (Excitation/Emission: ~488/510 nm).[2]

  • Data Analysis:

    • Quantify the mean fluorescence intensity for both the green and red channels.

    • Calculate the ratio of the green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Troubleshooting Logic Diagram

G Start High Background Fluorescence? CheckMedia Using phenol red-free /serum-free media? Start->CheckMedia Yes SwitchMedia Switch to appropriate imaging media/buffer CheckMedia->SwitchMedia No CheckProbeConc Probe concentration titrated? CheckMedia->CheckProbeConc Yes TitrateProbe Titrate probe to find optimal concentration CheckProbeConc->TitrateProbe No CheckWashing Washing steps thorough? CheckProbeConc->CheckWashing Yes ImproveWashing Increase number/volume of washes CheckWashing->ImproveWashing No CheckAutofluorescence Image unstained cells to check autofluorescence CheckWashing->CheckAutofluorescence Yes

Sources

Technical Support Center: BDP 581/591 Conjugation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Dye-to-Protein (D/P) Ratio for BDP 581/591

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary: The "Hydrophobicity Trap"

Welcome to the technical support center. You are likely here because BDP 581/591 (a BODIPY® 581/591 analog) is behaving differently than hydrophilic dyes like FITC or Alexa Fluor® 488.

The Core Challenge: BDP 581/591 is inherently lipophilic and has a small Stokes shift .

  • Aggregation: If you target a high Degree of Labeling (DOL) > 4, the dye molecules will stack on the protein surface, causing the protein to precipitate out of solution.

  • Self-Quenching: Even if the protein remains soluble, stacked BDP dyes undergo Homo-FRET (energy transfer between identical fluorophores), causing a massive drop in quantum yield.

The Goal: You are not maximizing the D/P ratio. You are optimizing for the brightest signal , which usually occurs at a lower D/P (typically 1.5 – 3.0) than other fluorophores.

The Optimization Protocol: The "Matrix Approach"

Do not perform a single reaction with a theoretical 10x excess. You must empirically determine the "Sweet Spot" for your specific protein using a small-scale matrix.

Phase A: Experimental Workflow

OptimizationMatrix Start Protein Stock (>2 mg/mL) Split Aliquot into 4 Reactions Start->Split Dye5 Add 5x Molar Excess Split->Dye5 Dye10 Add 10x Molar Excess Split->Dye10 Dye15 Add 15x Molar Excess Split->Dye15 Dye20 Add 20x Molar Excess Split->Dye20 Incubate Incubate 1h @ pH 8.3 Dye5->Incubate Dye10->Incubate Dye15->Incubate Dye20->Incubate Purify Gel Filtration (Remove Free Dye) Incubate->Purify Analyze Measure A280 & A581 Purify->Analyze

Figure 1: The Optimization Matrix. By running parallel micro-reactions (50-100 µg protein each), you identify the molar excess that yields the optimal D/P without precipitation.

Phase B: Step-by-Step Methodology
  • Buffer Exchange: Ensure protein is in amine-free buffer (PBS or Bicarbonate, pH 8.3). Crucial: Avoid Tris or Glycine.

  • Dye Solubilization: Dissolve BDP 581/591 NHS ester in anhydrous DMSO.

    • Expert Tip: Do not store this stock. Hydrolysis of the NHS ester happens within minutes in the presence of moisture. Use immediately.

  • The Matrix Setup:

    • Prepare 4 tubes with 50 µL of protein (2 mg/mL).

    • Add dye to achieve 5x, 10x, 15x, and 20x molar excess.

    • Constraint: Keep the volume of DMSO < 10% of the total reaction volume to prevent protein denaturation.

  • Incubation: 1 hour at Room Temperature (RT) with rotation. Protect from light.

  • Purification: Use Dye Removal Columns (e.g., Zeba™ Spin or PD-10). Dialysis is often too slow and can lead to dye aggregation inside the membrane.

Data Analysis: Calculating the Ratio

To validate your results, you must calculate the Degree of Labeling (DOL) using the Beer-Lambert Law, corrected for the dye's absorbance at 280 nm.[1]

The Constants
ParameterValue (BDP 581/591)Notes

581 nmExcitation Maximum

140,000

Molar Extinction Coefficient

0.02 (approx)Correction Factor (

)
The Formula



[1]


Note:


 is the extinction coefficient of your specific protein (e.g., IgG 

210,000

).[2]

Troubleshooting Guide

Use this logic tree to diagnose issues with your conjugate.

Troubleshooting Issue Identify Issue Precip Protein Precipitated During Reaction Issue->Precip LowSig Low Fluorescence Signal Issue->LowSig Soln1 Cause: Over-labeling Action: Reduce Dye Excess or Add 10% Glycerol Precip->Soln1 CheckDP Check Calculated D/P Ratio LowSig->CheckDP HighDP D/P > 4.0 CheckDP->HighDP LowDP D/P < 1.0 CheckDP->LowDP Soln2 Cause: Self-Quenching Action: Aim for D/P 2.0 HighDP->Soln2 Soln3 Cause: Hydrolysis Action: Use Fresh Dry DMSO & pH 8.3 Buffer LowDP->Soln3

Figure 2: Troubleshooting Decision Tree. Distinguishing between quenching (high D/P, low signal) and hydrolysis (low D/P, low signal) is critical.

Common Failure Modes

Q: My protein precipitated immediately upon adding the dye.

  • Diagnosis: BDP 581/591 is hydrophobic.[3] Adding it to a high concentration protein solution caused a local "shock."

  • Fix:

    • Dissolve the dye in DMSO.[4]

    • Dilute the protein to < 2 mg/mL if possible.[5]

    • Add the dye slowly while vortexing the protein solution gently.

    • Ensure the final DMSO concentration is 5-10% to help solubilize the dye during the reaction.

Q: I used 20x excess, but my D/P is only 0.5.

  • Diagnosis: NHS-ester hydrolysis. The reactive group on the dye was deactivated by water before it could bind to the protein.

  • Fix:

    • Ensure your DMSO is anhydrous (fresh bottle or stored over molecular sieves).

    • Check your buffer pH. If pH < 7.5, the reaction is too slow and hydrolysis wins. Adjust to pH 8.3 with Sodium Bicarbonate.

Q: My D/P is 5.0, but the signal is dimmer than my D/P 2.0 conjugate.

  • Diagnosis: ACQ (Aggregation-Caused Quenching).[6] The dye molecules are so close they are absorbing each other's energy non-radiatively.

  • Fix: This is the "BODIPY Trap." You must lower your molar excess to achieve a D/P between 2.0 and 3.0.

Frequently Asked Questions (FAQ)

Q: Can I use the C11-BODIPY 581/591 probe for this protocol? A: NO. C11-BODIPY is a fatty acid analog designed for lipid peroxidation studies in membranes. It lacks the reactive NHS-ester group required to bind to protein amines. You specifically need BDP 581/591 NHS Ester .

Q: Why use BDP 581/591 instead of Alexa Fluor 594? A: BDP 581/591 is smaller and more hydrophobic. It is excellent for applications where you need the dye to penetrate lipid bilayers or when you need a very sharp emission peak (narrow bandwidth) for multiplexing. However, for general aqueous protein staining, Alexa Fluor 594 is often more soluble and forgiving.

Q: How do I store the conjugate? A: Store at 4°C, protected from light. Add Sodium Azide (0.02%) if compatible with downstream applications. For long-term storage, add glycerol to 50% and store at -20°C. Avoid freeze-thaw cycles , as this exacerbates hydrophobic aggregation of the dye-protein complex.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The "Bible" of bioconjugation chemistry, detailing NHS-ester mechanics).
  • Karolin, J., et al. (1994). Fluorescence and absorption spectroscopic properties of dipyrrometheneboron difluoride (BODIPY) derivatives in solutions and in lipid bilayers. Journal of the American Chemical Society.

Sources

improving solubility of BDP 581/591 carboxylic acid for labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility & Labeling Efficiency of BDP 581/591 Carboxylic Acid Role: Senior Application Scientist | Department: Technical Support Center

Core Concept: The Hydrophobic Challenge

Why is this failing in your buffer? BDP 581/591 (Boron-dipyrromethene) is intrinsically lipophilic. Unlike sulfonated dyes (e.g., Alexa Fluor 488), BDP 581/591 lacks charged groups that interact favorably with water molecules.

When you attempt to dissolve this compound directly in aqueous buffers (PBS, TRIS, MES), two things happen immediately:

  • Micro-precipitation: The dye forms non-fluorescent aggregates.

  • ACQ (Aggregation-Caused Quenching): Even if it looks "colored," the close stacking of dye molecules quenches the fluorescence, leading to labeled proteins with poor quantum yield.

The Solution Strategy: You cannot change the dye's physics, but you can engineer the solvent environment. The protocol below utilizes a "Solvent Shifting" technique: perform the chemical activation in an organic phase, then rapidly dilute into the aqueous phase only at the moment of conjugation.

Technical Workflow: The "Solvent Shift" Protocol

Do not attempt to activate this dye in aqueous MES buffer (standard EDC/NHS protocol). It will precipitate before reacting.

Phase 1: Solubilization & Activation (Organic Phase)

Perform this step in a fume hood using anhydrous solvents.

  • Prepare Stock Solution:

    • Dissolve this compound in anhydrous DMSO or DMF .

    • Target Concentration: 10 mM.

    • Note: DMF is preferred if you plan to lyophilize the product later; DMSO is preferred for protein stability in solution.

  • In-Situ Activation (Create the NHS Ester):

    • To your dye/DMSO solution, add TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) and DIPEA (Diisopropylethylamine).

    • Why TSTU? It reacts faster and more efficiently in organic solvents than EDC/NHS.

    • Molar Ratio: 1.0 equiv Dye : 1.2 equiv TSTU : 2.0 equiv DIPEA.

    • Incubation: 30–60 minutes at Room Temperature (RT).

    • Result: You now have BDP 581/591-NHS ester in DMSO.

Phase 2: The Conjugation (Aqueous Interface)

The critical step is the mixing speed to prevent "crashing out."

  • Prepare Protein: Dilute your protein to 1–5 mg/mL in Bicarbonate Buffer (pH 8.3) or Phosphate Buffer (pH 7.4). Avoid amine-containing buffers like Tris or Glycine.[1]

  • Calculated Addition: Determine the volume of Dye-DMSO needed for a 10–20x molar excess.

  • The "Vortex-Shoot" Technique:

    • Set the protein solution on a vortexer at medium speed.

    • Slowly inject the Dye-DMSO stock directly into the swirling liquid.

    • Constraint: Ensure the final percentage of DMSO/DMF does not exceed 5-10% (v/v) . Most antibodies tolerate 10% DMSO for short periods.

  • Incubation: 1 hour at RT or overnight at 4°C (protected from light).

Visualization: Solubility & Activation Logic

The following diagram illustrates the critical transition from the organic activation phase to the aqueous labeling phase to prevent aggregation.

BDP_Workflow cluster_organic Phase 1: Organic (Anhydrous) cluster_aqueous Phase 2: Aqueous (Buffer) Dye_Solid BDP 581/591 Solid (COOH) Solubilization Dissolve in Anhydrous DMSO/DMF Dye_Solid->Solubilization Activation Add TSTU + DIPEA (In-Situ Activation) Solubilization->Activation Active_Ester Reactive NHS-Ester (In Solvent) Activation->Active_Ester 30 min RT Mixing Rapid Mixing (Vortex) Active_Ester->Mixing Slow Injection (Max 10% v/v) Protein Protein in NaHCO3 (pH 8.3) Protein->Mixing Conjugate Labeled Protein (Soluble) Mixing->Conjugate

Caption: Workflow for managing BDP 581/591 hydrophobicity. The dye remains in organic solvent until the exact moment of conjugation, minimizing aqueous exposure time before covalent attachment.

Troubleshooting Matrix

IssueObservationRoot CauseCorrective Action
Precipitation Visible red particles or turbidity upon adding dye to protein.Solvent shock; Dye concentration too high locally.1. Increase vortex speed during addition.2. Lower the dye stock concentration (dilute stock to 2 mM before adding).3. Add a surfactant (e.g., 0.05% Tween 20) to the protein buffer prior to labeling.
Low Signal Protein is labeled (colored) but has low fluorescence.ACQ (Self-Quenching). Dye molecules are stacked on the protein surface.1. Reduce the Molar Excess (try 5x or 8x instead of 20x).2. Target a lower Degree of Labeling (DOL). BDP is bright; you need fewer fluorophores per protein than FITC.
No Labeling Dye washes off during purification; protein is colorless.Hydrolysis of NHS ester; pH mismatch.1. Ensure DMSO/DMF is anhydrous (water hydrolyzes NHS esters rapidly).2. Verify Buffer pH is > 8.0 for efficient lysine reaction.3. Switch from EDC/NHS (aqueous) to TSTU (organic) activation.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/Sulfo-NHS in MES buffer like I do for Alexa Fluor dyes? A: No. this compound will precipitate in MES buffer (pH 5) before the EDC can activate it. You must activate it in the organic phase (DMSO/DMF) first, or purchase the pre-activated NHS-ester form.

Q: My protein cannot tolerate DMSO. What are my alternatives? A: If your protein is extremely sensitive to organic solvents:

  • Use PEGylated BDP variants if available (improved water solubility).

  • Use a spin-column solvent exchange : Immobilize the protein on a resin, wash with a buffer containing 5% DMSO, perform the labeling on-column, and wash away the solvent immediately.

Q: How do I remove the unreacted hydrophobic dye? A: Standard dialysis often fails because hydrophobic dyes stick to the membrane or the plastic walls.

  • Recommended: Use PD-10 Desalting Columns (Sephadex G-25) or Zeba Spin Columns .

  • Pro Tip: Add 5–10% DMSO to the wash buffer of the column to help keep the free dye soluble enough to elute separately from the protein.

Q: What is the optimal Degree of Labeling (DOL) for BDP 581/591? A: Aim for a DOL of 1.5 to 3.0 . Unlike water-soluble dyes, BDP derivatives are prone to quenching if crowded.[2] A DOL > 4 usually results in reduced brightness despite having more dye.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: The Chemistry of Reactive Groups).
  • Karolin, J., et al. (1994). Fluorescence and absorption spectroscopic properties of dipyrrometheneboron difluoride (BODIPY) derivatives in solutions. Spectrochimica Acta Part A. Available at: [Link]

Sources

Validation & Comparative

BDP 581/591 carboxylic acid vs CellROX Orange for ROS detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BDP 581/591 Carboxylic Acid vs. CellROX Orange for ROS Detection Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Ratiometric vs. Intensometric Dilemma

In the landscape of Reactive Oxygen Species (ROS) detection, the choice between This compound and CellROX Orange represents a fundamental decision between quantitative ratiometric precision and high-throughput workflow simplicity .

BDP 581/591 (often utilized in its C11-lipophilic form, though the carboxylic acid variant shares the core mechanism) is the gold standard for detecting specific oxidative events—primarily lipid peroxidation—via a permanent spectral shift.[1] It transforms from a red emitter to a green emitter upon oxidation, allowing for internal normalization against dye uptake variables.

CellROX Orange , conversely, is a "turn-on" fluorogenic probe designed for general cytoplasmic ROS detection. It offers a binary (dark-to-bright) response that is ideal for rapid screening but lacks the self-calibrating nature of ratiometric probes and is incompatible with fixation.

This guide dissects the mechanistic, spectral, and practical differences to empower your experimental design.

Part 1: Mechanistic Deep Dive

This compound: The Ratiometric Shifter
  • Core Chemistry: The BDP (BODIPY) 581/591 core contains a conjugated diene (butadiene) linker between the fluorophore and a phenyl group. This diene is the "fuse."

  • The Event: Upon attack by ROS (specifically peroxyl radicals and alkoxyl radicals), the diene is oxidized. This breaks the extended conjugation system.

  • The Result: The fluorescence emission shifts from Red (~591 nm) to Green (~510 nm) .

  • Why it Matters: This allows you to measure the ratio of Green (Oxidized) to Red (Reduced) signal.[1] This ratio is independent of dye concentration, cell thickness, or loading efficiency, making it a robust quantitative tool.

CellROX Orange: The Fluorogenic Amplifier
  • Core Chemistry: A reduced, non-fluorescent dye derivative (likely a rhodamine or phenoxazine analog) that exists in a "leuco" (colorless) state.

  • The Event: General oxidation by cytoplasmic ROS (Superoxide, Hydroxyl radicals, etc.) restores the aromatic conjugation of the fluorophore.

  • The Result: A massive increase in fluorescence intensity at ~565 nm (Orange) .

  • Why it Matters: The signal-to-noise ratio is exceptionally high because the background is near zero. However, the intensity depends on how much dye entered the cell, making it "intensometric" and more susceptible to loading artifacts.

Part 2: Visualization of Mechanisms

ROS_Mechanisms cluster_BDP BDP 581/591 Mechanism (Ratiometric) cluster_CellROX CellROX Orange Mechanism (Intensometric) BDP_Red BDP (Reduced) Emission: 591 nm (Red) ROS_1 Peroxyl Radicals (LOO•) BDP_Red->ROS_1 BDP_Green BDP (Oxidized) Emission: 510 nm (Green) ROS_1->BDP_Green Oxidation of Butadiene Linker CR_Dark CellROX (Reduced) Non-Fluorescent ROS_2 General ROS (•O2-, •OH) CR_Dark->ROS_2 CR_Orange CellROX (Oxidized) Emission: 565 nm (Orange) ROS_2->CR_Orange Restoration of Conjugation

Figure 1: Mechanistic comparison showing the spectral shift of BDP 581/591 versus the "turn-on" activation of CellROX Orange.

Part 3: Head-to-Head Technical Comparison

FeatureThis compoundCellROX Orange
Primary Readout Ratiometric (Green/Red Ratio)Intensometric (Fluorescence Intensity)
Target Specificity High sensitivity to Lipid Peroxidation (Peroxyl radicals)General ROS (Cytoplasmic oxidative stress)
Excitation/Emission Ex: 581 nm / Em: 591 nm (Red) Shifts to: Ex: 488 nm / Em: 510 nm (Green)Ex: 545 nm / Em: 565 nm (Orange)
Localization Generally cellular/cytosolic (COOH form) Note: C11 variant is membrane-specificCytoplasm
Fixability Fixable (Aldehyde compatible; signal persists)Not Fixable (Signal lost upon fixation)
Quantification High (Self-normalizing)Moderate (Requires careful loading controls)
Multiplexing Complex (Occupies Green AND Red channels)Simple (Occupies only Orange/PE channel)

Part 4: Validated Experimental Protocols

Protocol A: Ratiometric ROS Detection with BDP 581/591

Best for: Quantifying lipid peroxidation or oxidative stress with high precision.

Reagents:

  • This compound (Stock: 5 mM in DMSO)

  • Positive Control: Cumene Hydroperoxide (CuOOH) or TBHP

  • Negative Control: Alpha-tocopherol (Vitamin E)

Workflow:

  • Preparation: Dilute BDP 581/591 stock to a 2–5 µM working solution in serum-free media or HBSS.

  • Loading: Incubate cells for 30 minutes at 37°C .

    • Expert Tip: Do not wash immediately. The carboxylic acid form is permeable but can leak if cells are stressed.

  • Induction: Add ROS inducer (e.g., 100 µM TBHP) for 1–2 hours.

    • Control: Pre-treat negative control wells with 50 µM alpha-tocopherol for 2 hours prior to induction.

  • Wash: Wash cells 2x with warm PBS.

  • Acquisition (Flow Cytometry):

    • Channel 1 (Reduced): Ex 561 nm / Em 585/40 (PE/RFP channel).

    • Channel 2 (Oxidized): Ex 488 nm / Em 530/30 (FITC/GFP channel).

  • Analysis: Calculate the ratio of Channel 2 / Channel 1 . An increase in this ratio indicates oxidation.

Protocol B: Rapid Screening with CellROX Orange

Best for: High-throughput screening of drugs or general stress in live cells.

Reagents:

  • CellROX Orange Reagent (Stock: 2.5 mM stabilized solution)[2]

  • Nuclear Counterstain: Hoechst 33342

Workflow:

  • Induction: Treat cells with test compounds or stressors for the desired duration before adding the dye.

    • Note: Unlike BDP, CellROX is often added at the end of the experiment.

  • Staining: Add CellROX Orange to a final concentration of 5 µM directly to the complete media.

    • Simultaneous Staining: Add Hoechst 33342 (1 µg/mL) at this step.

  • Incubation: Incubate for 30 minutes at 37°C .

  • Wash: Wash 3x with PBS.

  • Acquisition (Live Imaging):

    • Channel: Ex 545 nm / Em 565 nm (TRITC/Cy3 channel).

    • Critical: Image immediately. Do not fix.

  • Analysis: Measure Mean Fluorescence Intensity (MFI) in the cytoplasmic ROI.

Part 5: Decision Logic for Probe Selection

Selection_Logic cluster_Context Experimental Context Start Select ROS Probe Q1 Is quantification critical? Start->Q1 Q2 Do you need to fix cells? Q1->Q2 No (Screening) BDP_Path BDP 581/591 Q1->BDP_Path Yes (Ratiometric) Q2->BDP_Path Yes (Fixable) CellROX_Path CellROX Orange Q2->CellROX_Path No (Live Only) Context1 Lipid Peroxidation / Ferroptosis Context1->BDP_Path Context2 General Cytotoxic Stress Context2->CellROX_Path

Figure 2: Decision tree for selecting the appropriate ROS probe based on experimental constraints.

References

  • Pap, E. H., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters, 453(3), 278-282.

Sources

validating BDP 581/591 oxidation with tert-butyl hydroperoxide (TBHP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BDP 581/591 (structurally analogous to C11-BODIPY 581/591) represents the current gold standard for live-cell, ratiometric imaging of lipid peroxidation.[1] Unlike general ROS sensors (e.g., H2DCFDA) or destructive endpoint assays (e.g., TBARS), BDP 581/591 localizes specifically to lipid membranes and reports oxidation through a quantifiable emission shift from red to green.[1]

This guide provides a rigorous validation framework using tert-butyl hydroperoxide (TBHP) as a positive control.[1][2] TBHP is preferred over hydrogen peroxide (


) for this application because it partitions rapidly into lipid bilayers, generating peroxyl radicals that directly mimic the propagation phase of ferroptosis and oxidative stress.

Mechanism of Action: The Spectral Shift

To validate this probe, one must understand what is being measured.[1] BDP 581/591 consists of a lipophilic tail (C11) and a fluorophore core linked by a polyunsaturated butadienyl spacer.[1][3]

  • Reduced State (Native): The conjugated double bonds in the spacer allow electron delocalization, resulting in Red Fluorescence (Ex/Em: 581/591 nm).[1]

  • Oxidized State: Lipid peroxyl radicals (LOO[1]•) attack the butadienyl double bond.[1][4] This breaks the conjugation system, shortening the chromophore. The result is a hypsochromic shift to Green Fluorescence (Ex/Em: 488/510 nm).[1][4]

Diagram 1: BDP 581/591 Oxidation Mechanism[1][5]

BDP_Mechanism Reduced Reduced BDP 581/591 (Intact Butadienyl Linker) Oxidation Oxidative Cleavage of Conjugation Reduced->Oxidation Target Substrate ROS Lipid Peroxyl Radicals (LOO• from TBHP) ROS->Oxidation Attacks Double Bond Oxidized Oxidized BDP 581/591 (Truncated Chromophore) Oxidation->Oxidized Spectral Shift (591nm -> 510nm)

Caption: Mechanism of ratiometric shift. Oxidation by peroxyl radicals shortens the conjugated system, shifting emission from Red to Green.

Comparative Analysis: Why BDP 581/591?

Before validating, researchers must justify the choice of probe. BDP 581/591 offers ratiometric quantification, which cancels out variables like dye uptake and cell thickness—a critical advantage over intensity-based probes.[1]

Table 1: BDP 581/591 vs. Common Alternatives

FeatureBDP 581/591 H2DCFDA (DCF) TBARS (MDA Assay) DPPP
Primary Target Lipid Peroxyl RadicalsCytosolic ROS (

, HO[1]•)
Malondialdehyde (Endpoint)Lipid Hydroperoxides
Readout Type Ratiometric (Green/Red)Intensity-only (Green)Colorimetric (Absorbance)Intensity-only (Blue)
Live Cell? Yes YesNo (Cell Lysis Required)Yes
Localization Lipid MembranesCytosol/GeneralN/A (Lysate)Membranes
Artifact Risk Low (Internal Reference)High (Photo-oxidation/Leakage)High (Heat-induced oxidation)High (UV excitation damage)
Validation Agent TBHP (Lipophilic)

(General)
Iron/AscorbateTBHP

Validation Protocol: TBHP Induction

This protocol establishes a "Self-Validating System" by including a negative control (Antioxidant Rescue) alongside the positive control (TBHP).[1]

Reagents
  • Probe: BDP 581/591 (Stock: 2-5 mM in DMSO).[1]

  • Inducer: Tert-butyl hydroperoxide (TBHP) (Stock: 70% aqueous solution).[1]

  • Rescue Agent:

    
    -Tocopherol (Vitamin E) or Ferrostatin-1 (Fer-1).[1]
    
  • Buffer: HBSS or phenol-red free media (Serum-free is preferred during loading to prevent aggregation).[1]

Diagram 2: Experimental Workflow

Validation_Workflow cluster_treatment Condition Groups Start Cell Seeding (Adherent or Suspension) Control 1. Vehicle Control (DMSO only) Start->Control Positive 2. Positive Control (TBHP 100 µM) Start->Positive Rescue 3. Rescue Control (TBHP + Fer-1) Start->Rescue Stain Dye Loading (2-5 µM BDP 581/591) 30 min @ 37°C Control->Stain Positive->Stain Rescue->Stain Wash Wash 2x with HBSS (Remove excess dye) Stain->Wash Induction Apply Treatments (Control / TBHP / Rescue) Incubate 60-120 min Wash->Induction Imaging Confocal Imaging / Flow Cytometry Ex: 488nm (Green) & 561nm (Red) Induction->Imaging

Caption: Step-by-step validation workflow. Note the inclusion of a "Rescue" condition to prove signal specificity.

Detailed Methodology
  • Preparation:

    • Dilute BDP 581/591 stock to a working concentration of 2 µM in warm HBSS.

    • Note: Avoid concentrations >5 µM to prevent self-quenching or crystal formation in membranes.[1]

  • Loading (Pulse):

    • Incubate cells with the dye solution for 30 minutes at 37°C.

    • Wash: Remove dye solution and wash cells

      
       with HBSS.[1][5][6] This step is critical; extracellular dye will not respond correctly to intracellular lipid events.[1]
      
  • Induction (Chase):

    • Positive Control: Add TBHP (diluted to 100–200 µM in media).[1]

    • Negative Control: Media only.

    • Rescue Control: Pre-treat with Ferrostatin-1 (1 µM) for 1 hour prior to TBHP addition.[1]

    • Incubate for 60–90 minutes .

  • Acquisition:

    • Confocal:

      • Track 1 (Oxidized): Ex 488 nm / Em 500–540 nm.[1]

      • Track 2 (Reduced): Ex 561 nm (or 543) / Em 570–610 nm.[1]

    • Crucial: Keep laser power low to avoid photo-oxidation of the probe itself.[1]

Data Interpretation

The power of BDP 581/591 lies in the ratio, not the absolute intensity.


[1]
  • Healthy Cells: High Red signal, Low Green signal.[1] Ratio

    
     Low.[1][7]
    
  • TBHP Treated: Red signal decreases, Green signal increases.[1] Ratio

    
     High.[1]
    
  • Rescue (Fer-1): Ratio should return toward baseline levels.

Data Presentation Tip: Do not present single-channel images alone. Present the Ratio Image (often a "heatmap" or pseudo-color image generated in ImageJ/Fiji) to visualize the heterogeneity of oxidative stress across the cell population.

References

  • Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology.[1][7][8] Free Radical Biology and Medicine, 33(4), 473–490.[1][7][8]

  • Thermo Fisher Scientific. BODIPY™ 581/591 C11 (Lipid Peroxidation Sensor) Product Information.

  • Dojindo Laboratories. Lipid Peroxidation Probe -BDP 581/591 C11- Technical Manual.

  • Kagan, V. E., et al. (2017). Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis.[1] Nature Chemical Biology, 13(1), 81–90.[1]

Sources

A Technical Guide to the Photostability of BDP 581/591 vs. Traditional BODIPY Dyes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probes, the boron-dipyrromethene (BODIPY) class of dyes has long been favored for its sharp emission spectra and high fluorescence quantum yields. However, for applications demanding prolonged or high-intensity illumination, such as live-cell imaging and single-molecule tracking, photostability—the molecule's resistance to light-induced degradation—becomes a paramount concern. This guide provides an in-depth comparison of the photostability of the advanced BDP 581/591 dye versus traditional BODIPY dyes like BODIPY FL and BODIPY TMR-X, supported by an understanding of their structural differences and a detailed experimental protocol for independent verification.

The Critical Role of Photostability in Fluorescence Imaging

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a significant limiting factor in many fluorescence-based applications. It leads to a gradual decrease in signal intensity, which can compromise the quantitative accuracy of measurements and shorten the observation time for dynamic cellular processes. The ideal fluorophore should not only be bright but also robust, capable of withstanding numerous excitation-emission cycles without significant degradation.

Structural Insights into BODIPY Photostability

The core structure of a BODIPY dye is a dipyrromethene ligand complexed with a BF₂ unit. This rigid, planar structure is a key contributor to their favorable photophysical properties. However, the susceptibility of this core to attack by reactive oxygen species (ROS), often generated during the fluorescence process itself, is a primary pathway for photobleaching.

Traditional BODIPY Dyes (e.g., BODIPY FL, BODIPY TMR-X): These dyes often have a simple substitution pattern on the pyrrole rings and may be unsubstituted at the meso-position (the carbon atom connecting the two pyrrole rings). While generally more photostable than many other classes of organic dyes, they can still be prone to photooxidation, particularly at the meso-position.

Comparative Analysis of Photophysical Properties

While direct, quantitative photobleaching half-life data under standardized, continuous illumination is not available for a side-by-side comparison, we can compile the known photophysical properties of these dyes.

PropertyBDP 581/591BODIPY FLBODIPY TMR-X
Excitation Max (nm) ~585~503~544
Emission Max (nm) ~594~512~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~104,000>80,000~60,000
Fluorescence Quantum Yield (Φ) ~0.83~0.9Not readily available
Reported Photostability "Outstanding"[2], "Good"[1]Generally goodGenerally good

Note: The absence of standardized, directly comparable quantitative photostability data in the literature necessitates a qualitative comparison based on manufacturer claims and published observations.

Experimental Protocol for Quantitative Photostability Comparison

To empower researchers to make informed decisions based on their specific experimental conditions, we provide a detailed protocol for a quantitative comparison of fluorophore photostability. This protocol is designed to measure the photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Objective

To quantify and compare the photobleaching rates of BDP 581/591, BODIPY FL, and BODIPY TMR-X in a controlled in vitro environment.

Materials
  • BDP 581/591, BODIPY FL, and BODIPY TMR-X (amine-reactive succinimidyl esters or other relevant forms)

  • High-purity solvent (e.g., DMSO for stock solutions, PBS or other aqueous buffer for working solutions)

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with:

    • Appropriate laser lines and filter sets for each dye

    • A sensitive camera (e.g., EMCCD or sCMOS)

    • Software capable of time-lapse imaging and intensity measurements (e.g., ImageJ/FIJI)

  • Pipettes and other standard laboratory equipment

Experimental Workflow Diagram

G prep Prepare Dye Solutions (e.g., 1 µM in PBS) sample Mount Sample on Microscope Slide prep->sample roi Define Region of Interest (ROI) and Focus sample->roi initial Acquire Initial Image (t=0) (Low Laser Power) roi->initial bleach Continuous Illumination (High, Constant Laser Power) initial->bleach timelapse Acquire Time-Lapse Images (e.g., every 10s) bleach->timelapse analysis Intensity Measurement in ROI for each time point timelapse->analysis normalize Normalize Intensity Data (I/I₀) analysis->normalize plot Plot Normalized Intensity vs. Time normalize->plot halflife Determine Photobleaching Half-Life (t₁/₂) plot->halflife

Caption: Experimental workflow for quantitative photostability analysis.

Step-by-Step Methodology
  • Prepare Dye Solutions:

    • Prepare stock solutions of each dye in DMSO at a concentration of 1 mM.

    • Dilute the stock solutions in the desired experimental buffer (e.g., PBS, pH 7.4) to a final working concentration (e.g., 1 µM). Rationale: Using the same buffer and concentration for all dyes is crucial for a fair comparison, as environmental factors can influence photostability.

  • Sample Preparation:

    • Pipette a small droplet (e.g., 10 µL) of the dye working solution onto a clean microscope slide.

    • Carefully place a coverslip over the droplet, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation during the experiment.

  • Microscope Setup and Initial Imaging:

    • Place the slide on the microscope stage.

    • Using a low laser power to minimize pre-bleaching, locate the sample and focus on the center of the droplet.

    • Select the appropriate laser line and filter set for the dye being tested.

    • Define a region of interest (ROI) in the center of the field of view.

    • Acquire a single, initial image (t=0) at a non-saturating exposure time. Record the mean fluorescence intensity within the ROI.

  • Photobleaching and Time-Lapse Acquisition:

    • Increase the laser power to a high, constant level that will induce photobleaching. Crucially, this laser power must be kept identical for all dyes being compared.

    • Immediately begin a time-lapse acquisition, capturing an image at regular intervals (e.g., every 5-10 seconds). The total acquisition time should be sufficient to observe a significant decrease in fluorescence for the least stable dye.

  • Data Analysis with ImageJ/FIJI:

    • Open the time-lapse image sequence in ImageJ/FIJI.

    • Use the ROI manager to place the same ROI used for acquisition on the image stack.

    • Measure the mean intensity within the ROI for each frame of the time-lapse sequence.

    • For each time point, subtract the mean background intensity from a region outside the fluorescent sample.

    • Normalize the background-corrected intensity at each time point (I) to the initial intensity (I₀) by calculating I/I₀.

    • Plot the normalized intensity versus time.

    • Determine the photobleaching half-life (t₁/₂) as the time at which the normalized intensity reaches 0.5.

Interpreting the Results and Mechanistic Considerations

The photobleaching curves and the calculated half-lives will provide a quantitative measure of the relative photostability of the dyes under your specific experimental conditions.

Expected Outcome and Mechanistic Insights: While a definitive prediction is challenging without direct experimental data, the structural features of BDP 581/591 offer a basis for hypothesis. The presence of a diene system, which is known to be susceptible to oxidation, could potentially make it more prone to photobleaching in the presence of ROS compared to traditional BODIPY dyes with less reactive meso-substituents. Conversely, other substitutions on the BDP 581/591 core may confer enhanced stability.

The primary mechanism of photobleaching for many organic dyes, including BODIPYs, involves the generation of ROS. The excited fluorophore can transfer energy to molecular oxygen, creating highly reactive singlet oxygen, which can then attack the dye molecule, leading to its destruction.

G cluster_0 Photobleaching Pathway Dye_GS Dye (Ground State) Dye_ES Dye (Excited State) Dye_GS->Dye_ES Light Excitation Dye_ES->Dye_GS Fluorescence ROS Reactive Oxygen Species (e.g., ¹O₂) Dye_ES->ROS Energy Transfer to O₂ Bleached_Dye Bleached Dye (Non-fluorescent) Dye_ES->Bleached_Dye ROS->Bleached_Dye Oxidation

Caption: Generalized mechanism of photobleaching involving reactive oxygen species.

Conclusion and Recommendations

The choice of a fluorescent probe is a critical decision in experimental design. While traditional BODIPY dyes offer excellent brightness, the photostability of BDP 581/591 presents a compelling, albeit complex, picture. Its unique structure, which is leveraged for ROS sensing, may also influence its photobleaching characteristics.

For researchers engaged in applications requiring high-intensity or long-term imaging, the superior photostability of a dye can be the deciding factor for experimental success. While existing literature and manufacturer data provide valuable clues, the most reliable way to select the optimal dye is through direct, quantitative comparison under the specific conditions of your experiment. The protocol provided in this guide offers a robust framework for such an evaluation, enabling you to make an evidence-based decision and enhance the reliability and quantitative power of your fluorescence-based research.

References

  • C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. (2002). Free Radical Biology and Medicine, 33(4), 473-490.
  • BDP 581/591 hydrazide (A270073). (n.d.). Antibodies.com. Retrieved February 22, 2026, from [Link]

  • Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. (2022). Bioengineering, 9(5), 210.
  • Miura, K. (2020). Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences. F1000Research, 9, 1494.

Sources

Technical Guide: Orthogonal Validation of Lipid Peroxidation using C11-BODIPY 581/591 and MDA Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of ferroptosis and oxidative stress, relying on a single biomarker often leads to misinterpretation due to artifactual signals. This guide outlines a rigorous framework for cross-validating lipid peroxidation (LPO) data by combining the spatiotemporal resolution of C11-BODIPY 581/591 (a live-cell ratiometric probe) with the biochemical endpoint quantification of Malondialdehyde (MDA) via the TBARS assay.

The Core Conflict: C11-BODIPY detects the propagation of lipid peroxides in real-time membranes, while MDA measures the termination byproducts in bulk lysates. True validation requires observing the kinetic progression from the former to the latter.

Part 1: Mechanistic Divergence & Signaling

To interpret these assays correctly, one must understand that they measure different stages of the lipid peroxidation cascade.

The LPO Cascade

C11-BODIPY 581/591 mimics a phospholipid. It intercalates into the membrane where it is directly oxidized by peroxyl radicals (LOO•), shifting its fluorescence emission from red (590 nm) to green (510 nm).[1] Conversely, MDA is a secondary aldehyde formed only after the unstable lipid hydroperoxides (LOOH) degrade.

LPO_Pathway PUFA Membrane PUFA PL_Radical Phospholipid Radical (L•) PUFA->PL_Radical Initiation ROS ROS (•OH, LO•) ROS->PL_Radical LOO Peroxyl Radical (LOO•) PL_Radical->LOO + O2 LOOH Lipid Hydroperoxide (LOOH) LOO->LOOH Propagation BDP_Green C11-BODIPY (Oxidized) Signal: GREEN (510nm) LOO->BDP_Green Degradation Spontaneous/Catalytic Degradation LOOH->Degradation BDP_Red C11-BODIPY (Reduced) Signal: RED (590nm) BDP_Red->BDP_Green Oxidation by LOO• MDA Malondialdehyde (MDA) Degradation->MDA Termination TBA_Adduct MDA-TBA Adduct Signal: Colorimetric (532nm) MDA->TBA_Adduct + TBA + Heat

Figure 1: Mechanistic timeline of lipid peroxidation showing the distinct intervention points for C11-BODIPY (Propagation phase) and MDA/TBARS (Termination phase).

Part 2: Comparative Analysis Matrix

FeatureC11-BODIPY 581/591MDA (TBARS Assay)
Target Analyte Lipid Hydroperoxides (LOOH) & Peroxyl RadicalsMalondialdehyde (Secondary byproduct)
LPO Stage Propagation (Early/Mid)Termination (Late)
Sample Type Live Cells (Adherent or Suspension)Cell Lysates, Tissue Homogenates, Plasma
Readout Ratiometric Fluorescence (Green/Red)Colorimetric (532 nm) or Fluorometric
Spatial Resolution High (Membrane specific)None (Bulk average)
Primary Artifact Photo-oxidation (Light sensitive)Heat-induced oxidation during assay
Sensitivity High (Detects nanomolar changes)Moderate (Requires accumulation)

Part 3: Strategic Cross-Validation Protocols

Protocol A: C11-BODIPY 581/591 (Live Cell Ratiometric)

Goal: Detect active membrane oxidation.

Critical Pre-requisite: Perform all staining in the dark. C11-BODIPY is highly sensitive to ambient light, which causes artifactual oxidation.

  • Preparation: Dissolve C11-BODIPY in anhydrous DMSO to 10 mM. Store at -20°C under argon.

  • Seeding: Plate cells to reach 70% confluency.

  • Staining (Pulse):

    • Prepare 2 µM staining solution in HBSS (serum-free). Serum proteins bind the lipophilic dye, reducing membrane intercalation.

    • Incubate cells for 30 minutes at 37°C .

  • Wash: Wash cells 2x with HBSS to remove non-intercalated dye.

  • Treatment: Apply experimental treatments (e.g., RSL3, Erastin) after staining if kinetics are short (<2h), or re-stain at the end of long treatments.

  • Acquisition (Flow Cytometry):

    • Excitation: 488 nm (for Green) and 561 nm (for Red).

    • Filter 1 (Oxidized): 510–530 nm (FITC channel).

    • Filter 2 (Reduced): 580–600 nm (PE/Texas Red channel).

    • Gating: Exclude dead cells (DAPI/PI) as membrane integrity loss alters dye retention.

  • Data Processing:

    • Calculate Ratio:

      
      
      
    • Why? Normalizing to total fluorescence (

      
      ) corrects for differences in dye uptake per cell.
      
Protocol B: MDA Quantification (TBARS with BHT)

Goal: Quantify terminal damage accumulation.

Critical Pre-requisite: You MUST add Butylated Hydroxytoluene (BHT) to the lysis buffer. The TBARS assay requires boiling at 95°C; without BHT, the heat causes lipids in the sample to oxidize, generating false-positive MDA.

  • Lysis:

    • Lyse cells in RIPA buffer containing 1x Protease Inhibitor and 5 mM BHT .

    • Centrifuge at 1,600 x g for 10 min at 4°C. Collect supernatant.

  • Reaction Setup:

    • Mix 100 µL sample with 200 µL TBA Reagent (0.375% Thiobarbituric Acid + 15% TCA + 0.25N HCl).

    • Note: TCA precipitates proteins to reduce interference.

  • Development:

    • Incubate at 95°C for 60 minutes (water bath or heat block).

    • Cool to room temperature on ice for 10 minutes.

  • Extraction (Optional but Recommended):

    • Add 300 µL n-Butanol. Vortex vigorously. Centrifuge to separate phases.

    • The pink MDA-TBA adduct partitions into the upper butanol phase, removing it from interfering sugars/hemoglobin in the aqueous phase.

  • Measurement:

    • Read Absorbance at 532 nm (Colorimetric).

    • Normalize MDA concentration to total protein concentration (BCA assay).

Part 4: Experimental Workflow & Decision Logic

Use this workflow to rigorously validate ferroptosis or oxidative stress claims.

Validation_Workflow Start Start: Experimental Treatment (e.g., RSL3, Erastin) Split Split Sample Start->Split BDP_Step Assay 1: C11-BODIPY (Live Cells, 30 min) Split->BDP_Step  Aliquot A MDA_Step Assay 2: TBARS (+BHT) (Lysate, 95°C) Split->MDA_Step  Aliquot B BDP_Result Calculate Ratio (Green / Total) BDP_Step->BDP_Result Decision Correlation Analysis BDP_Result->Decision MDA_Result Normalize to Protein (µM MDA / mg protein) MDA_Step->MDA_Result MDA_Result->Decision Outcome1 BDP(+) & MDA(+) CONCLUSION: Confirmed Ferroptosis/LPO Decision->Outcome1 Outcome2 BDP(+) & MDA(-) CONCLUSION: Early Stage Stress or MDA Sensitivity Limit Decision->Outcome2 Outcome3 BDP(-) & MDA(+) CONCLUSION: Artifact or Late Stage (Dye leakage) Decision->Outcome3

Figure 2: Integrated workflow for orthogonal validation. Discrepancies between assays provide insight into the kinetic stage of cell death.

Part 5: Data Interpretation & Troubleshooting

The "Early Stress" Paradox (High BDP / Low MDA)

Scenario: You observe a strong green shift in C11-BODIPY but no significant increase in TBARS.

  • Scientific Reason: You are capturing the propagation phase. Lipid hydroperoxides (LOOH) are forming, but they haven't degraded into MDA yet.

  • Action: Extend treatment duration by 2-4 hours and re-test MDA.

The "False Positive" Trap (High MDA / Low BDP)

Scenario: TBARS signal is high, but C11-BODIPY shows no oxidation.

  • Scientific Reason: Likely an artifact. Did you add BHT to the lysis buffer? If not, the 95°C heating step oxidized the sample ex vivo. Alternatively, the cells may be dead and permeable, causing C11-BODIPY to leak out before measurement.

  • Action: Repeat TBARS with 5mM BHT. Check cell viability (DAPI) during BDP acquisition.

Signal Specificity Check

To prove the signal is truly iron-dependent lipid peroxidation (Ferroptosis), you must include a rescue condition:

  • Control: Treatment + Ferrostatin-1 (1 µM) or Liproxstatin-1 .

  • Requirement: Both the C11-BODIPY shift and the MDA spike must be abrogated by the lipophilic antioxidant. If the signal persists, it is non-specific oxidative stress or artifact.

References

  • Drummen, G. P., et al. (2002). "C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology." Free Radical Biology and Medicine.

  • MacDonald, M. L., et al. (2007).[2] "Mass spectrometric analysis demonstrates that BODIPY 581/591 C11 overestimates and inhibits oxidative lipid damage."[2] Free Radical Biology and Medicine.

  • Martínez-Pastor, F., et al. (2010). "Comparison of the TBARS assay and BODIPY C11 probes for assessing lipid peroxidation in red deer spermatozoa." Reproduction in Domestic Animals.

  • Grozdanovic, M. M., et al. (2023). "Protocol for detection of ferroptosis in cultured cells." STAR Protocols.

  • Zeb, A., & Ullah, F. (2016). "A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods." Journal of Analytical Methods in Chemistry.

Sources

Safety Operating Guide

BDP 581/591 Carboxylic Acid: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not dispose of BDP 581/591 carboxylic acid down the drain. [1]

BDP 581/591 (Boron-Dipyrromethene) is a fluorinated organoboron compound.[2] While not classified as acutely lethal (like cyanide), it poses specific environmental and experimental hazards.[2] Improper disposal risks regulatory non-compliance (due to Boron/Fluorine content) and, more immediately, cross-contamination of laboratory fluorescence baselines .[2]

Immediate Action Required:

  • Segregate: Keep away from strong oxidizers (Peroxides, Bleach) in waste streams.[2]

  • Contain: Use Amber Glass or foil-wrapped containers (Light Sensitive).

  • Classify: Treat as Hazardous Chemical Waste (Organoboron/Fluorinated).

Part 2: Technical Context & Hazard Profiling[1]

To dispose of this chemical safely, you must understand its reactivity.[2][3] BDP 581/591 is engineered to be oxidation-sensitive .[2][4] It contains a conjugated polyene system that, upon reaction with Reactive Oxygen Species (ROS), shifts its fluorescence emission from red (~590 nm) to green (~510 nm).[2]

Chemical Composition & Regulatory Data
ParameterTechnical DetailDisposal Implication
Chemical Core Boron-Dipyrromethene (BODIPY)Contains Boron (B) and Fluorine (F) .[2][5] Incineration requires facilities equipped for fluorinated compounds to prevent HF emission.[2]
Functional Group Carboxylic Acid (-COOH)Weakly acidic.[2] Reactive with amines/bases.[2] Do not mix with high-pH waste to avoid unexpected buffering or heat generation.[2]
Solubility DMSO, DMF, DCM, MethanolDictates the liquid waste stream (Halogenated vs. Non-Halogenated).[2]
Reactivity ROS-SensitiveCRITICAL: Mixing with oxidizer waste (e.g., H₂O₂) can cause rapid degradation and potential exotherms.[2]

Part 3: Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Expired Reagent or Contaminated Debris)

Applicability: Expired lyophilized powder (CAS: 480999-04-0), contaminated gloves, weigh boats.[2]

  • Containment: Place the original vial or contaminated debris into a clear, chemically resistant polyethylene bag.

  • Secondary Containment: If the reagent is in a glass vial, place the bagged vial into a rigid secondary container (e.g., a plastic wide-mouth jar) to prevent breakage during transport.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "Solid Waste: this compound (Organoboron compound)."[2]

    • Hazards: Irritant, Organofluorine.[2]

  • Disposal Path: Route to High-Temperature Incineration .

    • Why? Landfilling organoborons is restricted in many jurisdictions due to potential groundwater leaching of Boron.[2]

Protocol B: Liquid Waste (Experimental Byproducts)

Applicability: Reaction mixtures in DMSO, DMF, or staining solutions.[2]

Step 1: Determine Solvent Base

  • Scenario 1: Non-Halogenated (DMSO, DMF, Ethanol, Methanol) [2]

    • Pour into the Non-Halogenated Organic Solvent carboy.

  • Scenario 2: Halogenated (DCM, Chloroform) [2]

    • Pour into the Halogenated Solvent carboy.

    • Note: Many lipid peroxidation assays use Chloroform/Methanol.[2] This mixture must go to Halogenated waste.[2]

Step 2: The Oxidizer Check (Crucial)

  • The Risk: If your experiment involved inducing ROS (e.g., using tert-butyl hydroperoxide (TBHP) or H₂O₂), DO NOT pour the active oxidizer directly into the general solvent waste with the dye.[2]

  • The Fix: Quench the oxidizer first (e.g., using sodium bisulfite for peroxides) before combining with the dye waste, OR collect as a separate "Oxidizing Waste" stream if quenching is not standard in your lab.[2]

Protocol C: Aqueous Wash Waste

Applicability: PBS or media washes containing trace dye.

  • Although BDP 581/591 is lipophilic and poorly soluble in water, trace amounts exist in washes.[2]

  • Do not pour down the sink.

  • Collect in an "Aqueous Chemical Waste" carboy.[2]

  • If the solution contains biologicals (cells), chemically disinfect (e.g., 10% bleach) for 30 minutes.[2]

    • Note: Bleach will destroy the dye fluorophore (oxidize it), effectively quenching the fluorescence, but the chemical waste regulations still apply.[2]

Part 4: Decision Logic Visualization

The following diagram outlines the decision process for segregating BDP 581/591 waste streams.

BDP_Disposal Start BDP 581/591 Waste Source StateCheck Physical State? Start->StateCheck SolidWaste Solid / Debris (Gloves, Vials) StateCheck->SolidWaste Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste Liquid SolidBin Solid Hazardous Waste Bin (Tag: Organoboron) SolidWaste->SolidBin OxidizerCheck Contains Active Oxidizers (H2O2, TBHP)? LiquidWaste->OxidizerCheck Quench Quench Oxidizer (Reductive Treatment) OxidizerCheck->Quench Yes SolventCheck Solvent Type? OxidizerCheck->SolventCheck No / After Quench Quench->SolventCheck HaloWaste Halogenated Waste (DCM, Chloroform) SolventCheck->HaloWaste Contains Cl/F/Br NonHaloWaste Non-Halogenated Waste (DMSO, DMF, EtOH) SolventCheck->NonHaloWaste Organics Only AqueousWaste Aqueous Waste (PBS/Media) SolventCheck->AqueousWaste Water Based

Figure 1: Decision tree for BDP 581/591 waste segregation.[2] Note the critical step of identifying and quenching oxidizers to prevent reaction in the waste container.[2]

Part 5: Spill Management & Decontamination[1]

BDP 581/591 is a potent fluorophore.[2] A micro-spill can contaminate imaging equipment for months if not cleaned correctly.[2]

  • PPE: Nitrile gloves, lab coat, safety glasses.[2]

  • Solvent Selection: Water is ineffective (dye is lipophilic).[2] Use 70% Ethanol or Acetone for surface decontamination.[2]

  • Technique:

    • Absorb bulk liquid with paper towels.[2]

    • Wipe the area with Ethanol/Acetone.[2]

    • Verification: Use a handheld UV lamp or blue LED flashlight to inspect the area.[2] If it glows red/green, you are not done cleaning.[2]

  • Disposal of Cleanup Materials: All solvent-soaked wipes must go into the Solid Hazardous Waste bin, not the regular trash.[2]

References

  • PubChem. (n.d.).[2] BODIPY 581/591 C11 - Compound Summary. National Library of Medicine.[2] Retrieved February 22, 2026, from [Link][2]

  • United States Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations.[2] Retrieved February 22, 2026, from [Link][2]

  • Pap, E. H., et al. (1999).[2] Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters. (Provides mechanistic context on oxidation sensitivity). [Link]

Sources

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